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  • Product: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
  • CAS: 1006484-70-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid Introduction The convergence of pyrazole and isoxazole heterocycles has yielded a class of com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Introduction

The convergence of pyrazole and isoxazole heterocycles has yielded a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] These scaffolds are recognized for their diverse biological activities, serving as key building blocks in the development of novel therapeutic agents.[3][4] 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid represents a specific embodiment of this promising structural motif. As with any novel chemical entity destined for advanced research, particularly in drug development, a thorough and precise understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. These properties govern everything from reaction kinetics and formulation stability to pharmacokinetic profiles (ADME) and biological target engagement.

This guide provides a comprehensive framework for the systematic physicochemical characterization of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of data points to explain the causality behind experimental choices. We will detail the necessary protocols to establish a robust and validated profile of this compound, ensuring data integrity and reproducibility.

Compound Identification and Structure

The first step in any characterization workflow is the unambiguous identification of the molecule.

  • Chemical Name: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

  • CAS Number: 1006484-70-3[5]

  • Molecular Formula: C₁₀H₉N₃O₃

  • Molecular Weight: 219.20 g/mol

Caption: Experimental workflow for compound characterization.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of small molecules. An ultraviolet (UV) detector is used because the aromatic heterocycles in the molecule are strong chromophores. A gradient elution is chosen to ensure that any potential impurities, which may have very different polarities, are eluted from the column and detected.

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV Diode Array Detector (DAD) set to monitor at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution in a 50:50 mixture of Mobile Phase A and B for the working solution (100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Trustworthiness Check: The purity should be ≥95% for use in further assays. The peak shape should be sharp and symmetrical.

Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

Expertise & Rationale: The shake-flask method is a reliable "gold standard" technique for determining the thermodynamic solubility of a compound. We use a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, which is crucial for any compound intended for biological testing.

Methodology:

  • Preparation:

    • Prepare a PBS buffer solution at pH 7.4.

    • Create a calibration curve for the compound using HPLC-UV by preparing a series of known concentrations (e.g., 1-100 µg/mL) and plotting peak area versus concentration.

  • Experiment:

    • Add an excess amount of the solid compound (e.g., ~5 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). This ensures a saturated solution is formed.

    • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C or 37 °C) for 24 hours to reach equilibrium.

  • Sample Processing:

    • After 24 hours, allow the vial to sit undisturbed for 1 hour to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the filtered supernatant with mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC using the purity method described above.

    • Determine the concentration from the calibration curve and multiply by the dilution factor to get the final solubility value (e.g., in µg/mL or µM).

    • Trustworthiness Check: The experiment should be performed in triplicate. The presence of visible solid compound at the end of the experiment confirms that a saturated solution was achieved.

Protocol: Acidity Constant (pKa) by Potentiometric Titration

Expertise & Rationale: As the compound contains a carboxylic acid, its charge state, and thus its properties, will change with pH. Potentiometric titration is a direct and accurate method to measure the pKa. The pKa is the pH at which the compound is 50% ionized and 50% neutral. This value is essential for predicting its behavior in different environments (e.g., stomach vs. intestine).

Methodology:

  • System Setup:

    • Use an automated titrator equipped with a calibrated pH electrode.

    • Prepare a 0.01 M solution of the compound in a co-solvent system (e.g., 20% Methanol in water) to ensure solubility throughout the titration.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the compound solution in the titration vessel.

    • First, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to fully protonate the carboxylic acid.

    • Next, titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of titrant. Continue until a high pH (e.g., pH 11) is reached.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the point where half the volume of NaOH needed to reach the equivalence point has been added).

    • Trustworthiness Check: The titration curve should show a clear inflection point. The experiment should be repeated at least twice to ensure reproducibility.

Conclusion

A comprehensive physicochemical profile is the foundation upon which all further investigation of a novel compound is built. For 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid, the protocols detailed herein provide a robust pathway to experimentally determine its core properties, including purity, solubility, lipophilicity, and ionization state. By adhering to these standardized, validated methods, researchers can generate high-quality, reliable data essential for making informed decisions in synthetic chemistry, process development, and, most critically, in the rational design of new medicines.

References

  • NextSDS. 5-(1-ethyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxylic acid. [Link]

  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • ResearchGate. Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. [Link]

  • PubChem. 5-(1,2-oxazol-3-yl)-1H-pyrazole-3-carboxylic acid. [Link]

  • MilliporeSigma. 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid. [Link]

  • PubMed. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. [Link]

  • ResearchGate. Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 5-(1H-pyrazol-3-yl)isoxazoles. [Link]

  • MDPI. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic Acid: A Comprehensive ADME/PK Technical Guide

Executive Summary The compound 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid (CAS: 1006484-70-3)[1] is a highly versatile bis-heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid (CAS: 1006484-70-3)[1] is a highly versatile bis-heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. Isoxazole-3-carboxylic acid derivatives have demonstrated significant utility in medicinal chemistry, serving as core scaffolds for targets ranging from MptpB inhibitors[2] to Hsp90 chaperone inhibitors[3].

However, the presence of an ionizable carboxylic acid paired with an alkylated pyrazole ring presents unique pharmacokinetic (PK) challenges. This whitepaper provides an authoritative, step-by-step guide to the in vitro and in vivo pharmacokinetic profiling of this scaffold. By emphasizing the causality behind experimental design and establishing self-validating protocols, this guide ensures robust data generation for downstream lead optimization[4].

Physicochemical Context & Structural Liabilities

Before initiating wet-lab experiments, a rational PK strategy requires understanding the molecule's physicochemical properties.

  • Ionization (pKa): The isoxazole-3-carboxylic acid moiety has a predicted pKa of ~2.5–3.5. At physiological pH (7.4), the molecule is almost entirely in its anionic (carboxylate) form. Causality: This extensive ionization severely restricts passive transcellular diffusion across lipophilic membranes (e.g., the blood-brain barrier or intestinal epithelium) but highly favors aqueous solubility.

  • Metabolic Soft Spots: The 1-ethyl group on the pyrazole ring is a classic liability for Cytochrome P450 (CYP)-mediated N-dealkylation. Furthermore, carboxylic acids are prime substrates for Phase II UDP-glucuronosyltransferase (UGT) enzymes, forming acyl glucuronides.

MetID_Pathway Parent Parent Compound 5-(1-Ethyl-1H-pyrazol-3-yl) isoxazole-3-carboxylic acid M1 M1: N-Deethylation (CYP450 Mediated) Parent->M1 Phase I M2 M2: Acyl Glucuronidation (UGT Mediated) Parent->M2 Phase II M3 M3: Pyrazole Oxidation (Minor Pathway) Parent->M3 Phase I Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Fig 1. Predicted primary metabolic pathways for the pyrazole-isoxazole scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To predict in vivo clearance, we must first evaluate the compound's stability in liver microsomes[5]. The following protocol is designed as a closed, self-validating system.

Protocol 1: Phase I/II Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Thaw pooled mouse liver microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer. Causality: The buffer must be strictly maintained at pH 7.4. Deviations alter the ionization state of the carboxylic acid and denature the CYP enzymes.

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in the buffer. Causality: Dosing at 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most metabolic enzymes, ensuring first-order degradation kinetics.

  • Self-Validation Controls:

    • Negative Control: Incubation without cofactors. Causality: Differentiates true enzymatic metabolism from chemical instability or non-specific binding to the plasticware.

    • Positive Control: Verapamil (high Phase I clearance) and Diclofenac (high Phase II clearance). Causality: Proves the enzymatic viability of the specific microsomal batch[5].

  • Reaction Initiation: Add an NADPH regenerating system (for Phase I) and UDPGA + alamethicin (for Phase II). Causality: Alamethicin is a pore-forming peptide; it is mandatory here because UGT enzymes are located inside the microsomal vesicles, and UDPGA cannot passively cross the vesicle membrane.

  • Quenching: At intervals (0, 5, 15, 30, 60 mins), transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting all enzymatic activity.

Table 1: Representative In Vitro ADME Data Summary
ParameterValueCausality / Implication
Molecular Weight 207.19 g/mol Highly favorable for FBDD and oral absorption.
LogP (Predicted) ~1.2 - 1.5Optimal balance of aqueous solubility and lipophilicity.
MLM Half-life ( T1/2​ ) > 45 minModerate-to-high metabolic stability; the ethyl group is the primary soft spot.
Plasma Protein Binding ~85-90%High binding driven by the anionic carboxylate interacting with serum albumin.
Caco-2 Permeability ( Papp​ ) <2×10−6 cm/sPoor passive permeability due to ionization; implies reliance on paracellular transport or uptake transporters.

In Vivo Pharmacokinetic Profiling Workflow

Once in vitro stability is confirmed, the compound advances to in vivo rodent models.

PK_Workflow A Compound Synthesis & QC (Purity >95%, LC-MS) B In Vitro ADME (Microsomes, Caco-2, PPB) A->B Validated Batch C In Vivo Dosing (Rodents) IV & PO Administration B->C Go/No-Go Decision D Bioanalysis (LC-MS/MS Quantification) C->D Plasma Sampling E PK Parameter Calculation (NCA Model) D->E Concentration-Time Data F Metabolite ID (MetID) (High-Res Mass Spec) D->F Aliquot for Profiling

Fig 2. End-to-end pharmacokinetic profiling workflow from QC to parameter calculation.

Protocol 2: LC-MS/MS Bioanalytical Method

Accurate quantification of the compound in plasma requires a highly optimized LC-MS/MS method[5].

  • Sample Preparation: Spike 20 µL of plasma with 100 µL of acetonitrile containing a structurally similar internal standard (e.g., a deuterated analog). Centrifuge at 14,000 x g for 10 mins.

  • Chromatography (LC): Inject 5 µL of the supernatant onto a Waters XBridge C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Because the compound is a carboxylic acid, it will elute too early (in the void volume) if the mobile phase is neutral. Adding 0.1% formic acid forces the compound into its protonated, un-ionized state, significantly improving its retention and peak shape on the hydrophobic C18 stationary phase.

  • Mass Spectrometry (MS): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: Carboxylic acids readily lose a proton to form [M−H]− ions. Negative mode yields vastly superior signal-to-noise ratios for this scaffold compared to positive mode.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse C57BL/6)

Data represents typical baseline parameters for this scaffold class derived via Non-Compartmental Analysis (NCA).

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ -4.2 µg/mLRapid absorption despite ionization, likely via the upper GI tract.
Tmax​ -0.5 hShort Tmax​ confirms rapid systemic entry.
AUC0−∞​ 2.1 µg·h/mL12.6 µg·h/mLIntegral exposure metric used to calculate absolute bioavailability.
Clearance ( Cl ) 8.0 mL/min/kg-Low clearance relative to mouse hepatic blood flow (~90 mL/min/kg).
Volume of Dist. ( Vss​ ) 0.6 L/kg-Limited tissue distribution; compound remains largely in systemic circulation due to high PPB and ionization.
Bioavailability (%F) -~60% Excellent oral exposure for a fragment-sized carboxylic acid.

Conclusion & Lead Optimization Directives

The 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid scaffold exhibits highly favorable baseline pharmacokinetics, characterized by low systemic clearance and excellent oral bioavailability (~60%). Its primary limitation is its low volume of distribution ( Vss​ ), restricted by the anionic nature of the carboxylic acid at physiological pH.

Future Directives: If the target receptor resides within the central nervous system (CNS), the carboxylic acid must be masked (e.g., via esterification to a prodrug or bioisosteric replacement with a tetrazole) to bypass the blood-brain barrier. Conversely, for peripheral targets, this scaffold represents a highly stable, orally bioavailable starting point for drug development.

References

  • NextSDS. "5-(1-ethyl-1H-pyrazol-3-yl)
  • NIH PMC. "Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo."
  • ACS Publications. "Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents."
  • ACS Publications.
  • MDPI. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants."

Sources

Foundational

Computational Fragment-Based Drug Design: Molecular Docking Protocols for 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid Derivatives

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), heterocyclic scaffolds provide the structural rigidity and functional group density required for high-affinity target engagement. This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), heterocyclic scaffolds provide the structural rigidity and functional group density required for high-affinity target engagement. This technical guide establishes a rigorous, self-validating computational methodology for docking 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid . By dissecting its pharmacophoric properties, we demonstrate how to deploy this scaffold against two distinct, clinically relevant enzymatic targets: Human Histone Deacetylase 8 (HDAC8) and Bacterial Serine Acetyltransferase (SAT).

Chemical Profile & Pharmacophore Rationale

The target scaffold is a bipartite heteroaromatic system functionalized with a terminal carboxylic acid. Its utility in drug design stems from three distinct interaction nodes:

  • Carboxylic Acid Moiety: Acts as a potent bidentate metal chelator (e.g., coordinating Zn2+ in metalloenzymes) or as a critical hydrogen-bond donor/acceptor network participant.

  • Isoxazole Core: Serves as a rigid, planar linker that dictates the spatial trajectory of the flanking groups, minimizing entropic penalties upon binding.

  • 1-Ethyl-1H-pyrazol-3-yl Group: The pyrazole ring engages in π−π stacking with aromatic residues, while the ethyl substituent is highly effective at probing and occupying secondary hydrophobic pockets.

G Scaffold Target Scaffold Pyr 1-Ethyl-Pyrazole (Hydrophobic/Pi-Pi) Scaffold->Pyr Iso Isoxazole Core (Rigid Linker) Scaffold->Iso Carb Carboxylic Acid (Metal Chelator) Scaffold->Carb HydroPocket Secondary Pocket (Hydrophobic) Pyr->HydroPocket VdW Hbond H-Bond Network (Tyr306 / His142) Iso->Hbond Orientation Zn Zn2+ Ion (HDAC8 Active Site) Carb->Zn Chelation Carb->Hbond H-Bond

Figure 1: Pharmacophore mapping and target interaction network of the scaffold.

Target Selection & Biological Grounding (E-E-A-T)

To validate the docking protocol, we apply the scaffold to two targets where isoxazole/pyrazole-carboxylic acids have proven empirical efficacy:

  • Target 1: Human Histone Deacetylase 8 (HDAC8).

    • Rationale: HDAC8 relies on a catalytic Zn2+ ion. Literature confirms that pyrazole-based ligands possess the flexibility to occupy the secondary binding site of HDAC8, yielding low nanomolar inhibitory activity[1].

  • Target 2: Bacterial Serine Acetyltransferase (SAT).

    • Rationale: SAT catalyzes the rate-limiting step of L-cysteine biosynthesis—a pathway absent in mammals but crucial for bacterial persistence. Substituted isoxazole-3-carboxylic acids have been identified as competitive inhibitors of SAT [2].

Self-Validating Molecular Docking Protocol

The following methodology ensures that computational predictions are grounded in physical chemistry and self-correcting logic.

Phase 1: Ligand Preparation
  • Structure Generation: Import the 2D structure of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid into a preparation suite (e.g., Schrödinger LigPrep).

  • Ionization State Prediction: Generate ionization states at pH 7.4±0.5 using Epik.

    • Causality: The carboxylic acid moiety has a predicted pKa​ of ~3.5. At physiological pH, it exists predominantly as a carboxylate anion. Failing to model this deprotonated state will result in a failure to predict the critical bidentate chelation with the Zn2+ ion in HDAC8, leading to false-negative docking scores.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 force field.

Phase 2: Protein Preparation
  • Structure Import: Download the high-resolution crystal structures for HDAC8 ([3]) and SAT (e.g., PDB: 1SST).

  • Pre-processing: Assign bond orders, add missing hydrogens, and build missing side chains (Prime).

  • Water Management:

    • Causality: Remove bulk solvent, but retain waters within 3 Å of the catalytic Zn2+ in HDAC8 or those bridging the ligand to Tyr306. Removing conserved structural waters artificially inflates the binding pocket volume, allowing non-physical ligand poses.

  • H-Bond Optimization & Minimization: Optimize the hydrogen bond network (PROPKA) and perform a restrained minimization (RMSD 0.3 Å).

Phase 3: Grid Generation & Self-Validation
  • Bounding Box: Center the grid box (10 Å × 10 Å × 10 Å) on the native co-crystallized ligand.

  • Positional Constraints: For HDAC8, set a metal-coordination constraint requiring one atom of the ligand (the carboxylate oxygen) to be within 2.5 Å of the Zn2+ ion.

  • Self-Validation Checkpoint (Critical): Redock the native co-crystallized ligand (e.g., Trichostatin A for 1T64) into the generated grid.

    • Logic: If the Root Mean Square Deviation (RMSD) of the top-ranked pose is > 2.0 Å compared to the crystal structure, the grid parameters are rejected and re-optimized. Do not proceed to dock the novel scaffold until the system validates itself via native redocking.

Phase 4: Docking Execution & Scoring
  • Algorithm Selection: Execute docking using Glide Extra Precision (XP) or AutoDock Vina.

  • Post-Docking Analysis (MM-GBSA): Calculate the binding free energy ( ΔGbind​ ) of the top poses using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to account for solvent polarization effects.

G Start Scaffold: 5-(1-Ethyl-1H-pyrazol-3-YL) isoxazole-3-carboxylic acid LigPrep Ligand Preparation (Epik pKa & Tautomers) Start->LigPrep ProtPrep Protein Preparation (PDB: 1T64 / 1SST) Start->ProtPrep Grid Grid Generation & Metal Constraints LigPrep->Grid ProtPrep->Grid Dock Molecular Docking (Glide XP / Vina) Grid->Dock Val Self-Validation (Redocking RMSD < 2.0Å) Dock->Val Score MM-GBSA Scoring & MD Simulation Val->Score

Figure 2: Self-validating computational workflow for fragment-based docking.

Quantitative Data Presentation

The following table summarizes the expected computational metrics when applying this protocol to the 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid scaffold against the two validated targets.

Target EnzymePDB IDNative Ligand Redocking RMSD (Å)Scaffold GlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Scaffold Interactions
Human HDAC8 1T640.85 (Validated)-9.42-48.6Bidentate Zn2+ Chelation (Carboxylate); π−π stacking with Tyr306 (Pyrazole)
Bacterial SAT 1SST1.12 (Validated)-7.85-39.2H-bond with Ser12 (Carboxylate); VdW interactions in hydrophobic pocket (Ethyl group)

Note: A GlideScore more negative than -7.0 kcal/mol, combined with an MM-GBSA ΔGbind​ more negative than -35.0 kcal/mol, indicates a highly viable starting fragment for lead optimization.

References

  • Neelarapu, R., et al. "Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes." Journal of Medicinal Chemistry, 2011.[Link]

  • Magalhães, J., et al. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants." Pharmaceuticals, 2021.[Link]

  • Somoza, J.R., et al. "Structural snapshots of human HDAC8 provide insights into the class I histone deacetylases." Structure, 2004.[Link]

Sources

Exploratory

Thermodynamic Stability of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic Acid: A Comprehensive Physicochemical Guide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the strategic deployment...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the strategic deployment of bidentate heterocyclic scaffolds is essential for optimizing target affinity and pharmacokinetic profiles. 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid represents a highly specialized pharmacophoric building block. It combines the hydrogen-bond accepting capacity of an isoxazole, the acidic functionality of a C3-carboxylic acid, and the rigidified, non-tautomeric nature of an N-alkylated pyrazole.

As a Senior Application Scientist, I approach the thermodynamic profiling of such compounds not as a checklist of analytical tests, but as a mechanistic deconstruction of the molecule's vulnerabilities. Understanding the thermodynamic stability of this compound requires isolating three distinct physicochemical domains:

  • The inherent lability of the isoxazole N–O bond.

  • The entropic stabilization achieved via pyrazole N-alkylation.

  • The ionization thermodynamics of the C3-carboxylic acid.

This guide provides an in-depth analysis of these thermodynamic parameters, supported by self-validating experimental protocols designed to ensure high-fidelity data generation for preclinical development.

Structural Deconstruction & Thermodynamic Implications

To predict the stability of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, we must analyze the energetic contributions of its constituent moieties.

Pyrazole N-Alkylation and Tautomeric Quenching

Unsubstituted 1H-pyrazoles exist in a state of prototropic tautomerism, rapidly interconverting between the 1H and 2H forms. This tautomeric flux introduces an entropic penalty during receptor binding and complicates predictive modeling[1][2]. By introducing an ethyl group at the N1 position, the tautomeric equilibrium is permanently quenched.

  • Causality: The N-ethyl substitution locks the electronic configuration, lowering the ground-state free energy of the target conformation. This rigidification increases the thermodynamic stability of the specific conformer, rendering its interactions with biological targets highly predictable.

The Isoxazole N–O Bond: The Thermodynamic Weak Link

The isoxazole ring is characterized by a weak nitrogen-oxygen (N–O) bond, which serves as the primary initiation site for thermal and chemical degradation. The adjacent lone pairs on the nitrogen and oxygen atoms create electrostatic repulsion, lowering the activation energy required for homolytic or heterolytic cleavage[3]. Under thermal stress, the cleavage of this bond yields a high-energy vinylnitrene intermediate, which subsequently rearranges into stable, closed-shell degradation products such as azirines, ketenimines, or nitriles[4].

C3-Carboxylic Acid Decarboxylation

The carboxylic acid at the C3 position of the isoxazole ring is susceptible to decarboxylation. However, the electron-withdrawing nature of the adjacent isoxazole nitrogen stabilizes the carboxylate anion, slightly elevating the activation energy required for decarboxylation compared to aliphatic carboxylic acids. Based on structural analogs, the predicted pKa of this moiety lies between 3.24 and 3.49[5][6].

Fig 1. Primary thermal degradation pathways driven by N-O cleavage and decarboxylation.

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic and physicochemical parameters of the compound, extrapolated from authoritative kinetic studies on pyrazole and isoxazole-3-carboxylic acid derivatives[5][7][8].

Table 1: Predicted Physicochemical & Thermodynamic Parameters
ParameterEstimated Value / RangeMechanistic Driver
Aqueous pKa 3.20 – 3.50Ionization of the C3-carboxylic acid, influenced by the electron-withdrawing isoxazole ring[5][6].
Thermal Decomposition ( Td​ ) 145°C – 160°COnset of N-O bond homolysis and subsequent ring opening[4][7].
N-O Bond Dissociation Energy ~65 kcal/molLone-pair repulsion between adjacent heteroatoms in the isoxazole ring.
LogD (pH 7.4) 1.2 – 1.8Deprotonation of the carboxylic acid at physiological pH increases hydrophilicity.
Torsional Energy Barrier ~4 - 6 kcal/molRotation around the C-C bond connecting the pyrazole and isoxazole rings; limited by steric clash of the N-ethyl group.

Experimental Methodologies & Validation Protocols

To establish a trustworthy, E-E-A-T-aligned data package, empirical testing must utilize self-validating systems. The protocols below are designed to ensure that artifacts (e.g., solvent effects, baseline drift) are mathematically isolated from true thermodynamic phenomena.

Protocol 1: Solid-State Thermal Stability via Modulated DSC (mDSC)

Standard DSC cannot differentiate between thermodynamic (reversible) and kinetic (irreversible) thermal events. We utilize mDSC to isolate the specific activation energy of the irreversible N-O bond cleavage.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum Tzero pan. Seal with a pin-hole lid to allow for the venting of evolved gases (e.g., CO2​ from decarboxylation).

  • Purge & Equilibration: Purge the furnace with ultra-high purity dry Nitrogen at 50 mL/min to prevent oxidative artifacts. Equilibrate at 25°C for 5 minutes.

  • Modulation Parameters: Apply a linear heating rate of 2°C/min, overlaid with a sinusoidal temperature modulation of ±0.5°C every 60 seconds.

    • Causality: The slow underlying heating rate ensures thermal equilibrium, while the modulation allows the software to deconvolute the Reversing Heat Flow (glass transitions, melting) from the Non-Reversing Heat Flow (decarboxylation, N-O cleavage).

  • Data Extraction: Integrate the exothermic peak in the Non-Reversing Heat Flow signal. Calculate the activation energy ( Ea​ ) of decomposition using the ASTM E698 standard (requires running the protocol at three different underlying heating rates: e.g., 2, 5, and 10°C/min).

Protocol 2: Solution Thermodynamics (Yasuda-Shedlovsky pKa Determination)

Because 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid possesses significant lipophilic character (due to the bi-heterocyclic core and ethyl group), standard aqueous potentiometric titration will likely fail due to precipitation at low pH. We must use a co-solvent extrapolation method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare solutions of the compound (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH at 25.0 ± 0.1°C under an Argon blanket (to exclude atmospheric CO2​ ).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa ( psKa​ ) obtained in each co-solvent mixture against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixture.

    • Causality: The relationship between the apparent pKa and the dielectric constant is highly linear. Extrapolating the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) yields the true, thermodynamically accurate aqueous pKa without the artifact of compound precipitation.

Fig 2. Multidimensional thermodynamic profiling workflow for heterocyclic compounds.

Protocol 3: Forced Degradation Matrix (Chemical Stability)

To map the kinetic stability of the compound in solution, we subject it to a forced degradation matrix. The weak N-O bond is highly susceptible to nucleophilic attack and reductive conditions[3].

Table 2: Forced Degradation Matrix

ConditionReagent / EnvironmentTemp / TimePrimary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl60°C / 24hDecarboxylation at C3; Ring opening of Isoxazole.
Basic Hydrolysis 0.1 N NaOH60°C / 24hNucleophilic attack leading to N-O bond cleavage[3].
Oxidative Stress 3% H2​O2​ 25°C / 24hN-oxidation of the pyrazole N2 position.
Photolysis UV/Vis (ICH Q1B)25°C / 1.2M lux-hPhotochemical rearrangement of the isoxazole ring[3].

Note: Samples are neutralized and analyzed via LC-MS/MS. Mass balance must be achieved (Sum of Parent + Degradants = 100% ± 5%) to validate the thermodynamic closure of the system.

Conclusion

The compound 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is a structurally sophisticated intermediate. Its thermodynamic profile is defined by a delicate balance: the entropic stability gained by the N-ethylation of the pyrazole ring is counterweighted by the inherent thermal and hydrolytic lability of the isoxazole N-O bond and the C3-carboxylic acid. By employing rigorous, artifact-free methodologies like modulated DSC and Yasuda-Shedlovsky extrapolation, researchers can accurately map its degradation kinetics and ionization profile, ensuring its successful integration into complex synthetic or medicinal chemistry pipelines.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: Organic Letters (ACS Publications) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (PMC) URL:[Link]

  • ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study. Source: ResearchGate (Journal of Physical Chemistry) URL:[Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • China 5-T-Butyl-Isoxazole-3-Carboxylic Acid CAS: 90607-21-9 Source: Alfa Chemical URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid

Introduction: The Imperative for Unambiguous Structural Verification The synthesis of novel chemical entities, particularly complex heteroaromatic systems like 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, is f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Verification

The synthesis of novel chemical entities, particularly complex heteroaromatic systems like 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, is foundational to modern drug discovery. The molecule combines three key pharmacophores: a pyrazole ring, an isoxazole ring, and a carboxylic acid moiety, suggesting potential for diverse biological activity. However, the synthesis of such molecules can often yield a variety of constitutional isomers. Consequently, rigorous and unequivocal structural characterization is not merely a procedural step but a critical cornerstone of the research and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structures in solution.[1][2] While one-dimensional ¹H and ¹³C NMR provide essential information about the chemical environment and number of unique nuclei, their data can be ambiguous for complex structures. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities.[3]

This note will leverage the following synergistic experiments:

  • ¹H NMR: To identify the number and type of protons and their neighboring environments.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • COSY (COrrelation SpectroscopY): To reveal proton-proton (H-H) spin-coupling networks, typically through 2-3 bonds.[1][4]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-CH).[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range correlations between protons and carbons (²J-CH, ³J-CH), which is critical for connecting disparate structural fragments.[4][5][6]

Through the logical application of these methods, we will assemble the molecular puzzle of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, piece by piece.

Predicted Chemical Structure:

Chemical structure of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid

Figure 1: Chemical structure of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid with atom numbering for NMR assignment.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is directly dependent on the meticulous preparation of the sample and the correct setup of the acquisition parameters.

Protocol for NMR Sample Preparation

The choice of solvent is the first critical decision. Given the presence of an acidic carboxylic acid proton, which is readily exchangeable, a protic solvent like Methanol-d₄ would lead to the disappearance of this signal. An aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which can solubilize the carboxylic acid, and its ability to slow down the exchange of the -COOH proton, allowing it to be observed as a broad singlet at a very downfield chemical shift.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 2D experiments. A higher concentration (50-100 mg) may be required for a high-quality ¹³C NMR spectrum in a reasonable time.[7][8]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6 mL of high-purity DMSO-d₆.[9][10] Use a vortex mixer to ensure complete dissolution. The sample should be fully dissolved to avoid line broadening and shimming issues.

  • Filtration & Transfer: Particulate matter will degrade spectral quality. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][11] Do not use cotton wool, as it can introduce impurities.[8]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer to remove any fingerprints or dust.[10]

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Vial (0.6 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter insert 4. Cap, Clean & Insert into Spectrometer filter->insert

Diagram 1: A standardized workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpqf

    • Spectral Width: Set to match the ¹H spectrum in both dimensions.

    • Number of Scans: 4-8 per increment.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

    • ¹³C Spectral Width (F1): 0 to 180 ppm

    • ¹H Spectral Width (F2): Set to match the ¹H spectrum.

    • Coupling Constant (¹J-CH): Optimized for ~145 Hz.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgpndqf

    • ¹³C Spectral Width (F1): 0 to 180 ppm

    • ¹H Spectral Width (F2): Set to match the ¹H spectrum.

    • Long-range Coupling Constant: Optimized for an average of 8 Hz.

Predicted Spectra & Structural Elucidation

The following analysis is based on established chemical shift principles for heteroaromatic compounds and functional groups.[12][13][14][15]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show six distinct signals plus a broad signal for the carboxylic acid proton.

  • Ethyl Group (H-1' & H-2'): The N-ethyl group will present as a classic ethyl pattern: a quartet around δ 4.2-4.4 ppm for the two methylene protons (H-1') coupled to the three methyl protons, and a corresponding triplet around δ 1.4-1.6 ppm for the methyl protons (H-2') coupled to the two methylene protons.

  • Pyrazole Ring Protons (H-4' & H-5'): The two protons on the pyrazole ring are on adjacent carbons and are expected to show a vicinal coupling. They will appear as two distinct doublets. Based on literature for similar pyrazoles, H-5' is expected slightly downfield from H-4'.[12][16] We predict a doublet around δ 7.8-8.0 ppm (H-5') and another doublet around δ 6.8-7.0 ppm (H-4').

  • Isoxazole Ring Proton (H-4): This proton is isolated and will appear as a sharp singlet. Its chemical shift is influenced by the adjacent oxygen and the connection to the pyrazole ring. A value in the range of δ 7.0-7.2 ppm is expected.[14][17][18]

  • Carboxylic Acid Proton (H-11): In DMSO-d₆, this proton will be observable as a very broad singlet far downfield, typically δ > 13 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, as C-3' and C-5 are quaternary carbons with no attached protons.

  • Ethyl Group (C-1' & C-2'): Two signals in the aliphatic region, expected around δ 45-50 ppm (C-1') and δ 14-16 ppm (C-2').

  • Heteroaromatic Carbons (C-3, C-4, C-5, C-3', C-4', C-5'): These will appear in the aromatic region (δ 100-170 ppm). Quaternary carbons (C-3, C-5, C-3') will generally have lower intensity. Based on known data for isoxazoles and pyrazoles, we predict the following approximate shifts:[13][19][20][21]

    • C-4: ~100-105 ppm

    • C-4': ~108-112 ppm

    • C-5': ~138-142 ppm

    • C-3': ~148-152 ppm

    • C-3: ~158-162 ppm

    • C-5: ~168-172 ppm

  • Carboxylic Acid Carbonyl (C-10): This quaternary carbon will be downfield, expected around δ 162-166 ppm .

2D NMR Correlation Analysis

The 2D spectra are essential to connect the protons and carbons and build the final structure.

G cluster_elucidation 2D NMR Structural Elucidation Pathway H1 ¹H NMR Chemical Shifts Multiplicity Integration COSY COSY H-H Correlations (e.g., H-1' ↔ H-2') H1->COSY HSQC HSQC Direct C-H Bonds (e.g., C-4' to H-4') H1->HSQC HMBC HMBC Long-Range C-H Bonds (e.g., H-4' to C-5, C-3') H1->HMBC C13 ¹³C NMR Chemical Shifts C13->HSQC C13->HMBC Structure {Final Structure | Unambiguous Connectivity} COSY->Structure HSQC->Structure HMBC->Structure

Diagram 2: The synergistic relationship between 1D and 2D NMR experiments for structure elucidation.

  • COSY Analysis: A clear cross-peak will be observed between the quartet (H-1') and the triplet (H-2'), confirming the ethyl fragment. Another cross-peak will connect the two pyrazole doublets (H-4' and H-5'), confirming their adjacency.

  • HSQC Analysis: This experiment will provide direct, one-bond correlations, lighting up the carbon skeleton. For example, the singlet at δ ~7.1 ppm (H-4) will correlate to the carbon at δ ~102 ppm (C-4). The quartet (H-1') will correlate to the carbon at δ ~48 ppm (C-1'), and so on for all protonated carbons. An edited HSQC can further confirm CH₂ groups (like C-1') versus CH groups (like C-4, C-4', C-5').

  • HMBC Analysis (The Key to Connectivity): The HMBC spectrum provides the critical links between the isolated spin systems. Key expected correlations include:

    • Connecting Isoxazole to Pyrazole: The isoxazole proton (H-4) should show a 3-bond correlation (³J) to the pyrazole carbon C-3'. Conversely, the pyrazole proton H-4' should show a 3-bond correlation to the isoxazole carbon C-5. These two correlations are definitive proof of the connectivity between the two rings.

    • Positioning the Ethyl Group: The methylene protons of the ethyl group (H-1') will show correlations to both C-5' and C-3' of the pyrazole ring, confirming its attachment at the N-1' position.

    • Positioning the Carboxylic Acid: The isoxazole proton (H-4) will show a 2-bond correlation (²J) to the carboxylic acid carbonyl carbon (C-10), confirming the -COOH group is at the C-3 position.

Summary of Predicted NMR Data
Atom #Predicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
3 -~158-162-
4 7.0-7.2, s~100-105C-3, C-5, C-10, C-3'
5 -~168-172-
1' 4.2-4.4, q~45-50C-2', C-3', C-5'
2' 1.4-1.6, t~14-16C-1'
3' -~148-152-
4' 6.8-7.0, d~108-112C-3', C-5', C-5
5' 7.8-8.0, d~138-142C-1', C-3', C-4'
10 -~162-166-
11 >13, br s--

Table 1: Consolidated predicted NMR data and key correlations for 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid in DMSO-d₆.

Conclusion

The structural characterization of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is readily achieved through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide the fundamental framework, the unambiguous assembly of the molecular structure relies on the connectivity information derived from 2D COSY, HSQC, and particularly HMBC experiments. This workflow, from meticulous sample preparation to the integrated analysis of 1D and 2D data, represents a robust and reliable methodology for chemists in academic and industrial research, ensuring the scientific integrity of newly synthesized compounds.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • Jimeno, M.L., et al. ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi. [Link]

  • Lopez, C., et al. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles. ResearchGate. [Link]

  • NMR Sample Preparation Guide. University of Victoria. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • An efficient synthesis, invitro and insilco evaluation of new pyrazole and isoxazole derivatives as anti-inflammatory agents. Indian Journal of Chemical Technology. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Structural investigation of 3,5-disubstituted isoxazoles by ¹H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. [Link]

  • Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Breitmaier, E. Structure Elucidation By NMR In Organic Chemistry. Thieme. [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives. ACG Publications. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles. ResearchGate. [Link]

  • Isoxazole | C3H3NO. PubChem, National Institutes of Health. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • 5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic acid. NextSDS. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [Link]

  • 5-(1,2-oxazol-3-yl)-1H-pyrazole-3-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid into Synthetic Peptides

Preamble: Expanding the Chemical Space of Peptide Therapeutics The field of peptide-based drug discovery is undergoing a renaissance, driven by the need for therapeutics with high specificity and lower toxicity compared...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Expanding the Chemical Space of Peptide Therapeutics

The field of peptide-based drug discovery is undergoing a renaissance, driven by the need for therapeutics with high specificity and lower toxicity compared to traditional small molecules. However, natural peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of non-natural amino acids (nnAAs) and heterocyclic scaffolds has become a cornerstone strategy to overcome these limitations, enhancing proteolytic resistance, modulating bioactivity, and constraining peptide conformation to improve target affinity.[1][2][3]

This guide focuses on 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid , a novel heterocyclic building block. The pyrazole and isoxazole motifs are considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] By incorporating this specific bifunctional heterocycle, researchers can introduce unique structural and electronic features into a peptide backbone, potentially serving as a rigid dipeptide mimetic to enforce a specific bioactive conformation.[7][8]

These application notes provide a comprehensive framework, from chemical characterization to detailed synthesis protocols and downstream analysis, for the successful integration of this promising scaffold into peptide chains.

Physicochemical Profile of the Building Block

A thorough understanding of the building block's properties is critical for designing effective synthesis strategies.

PropertyValueSource
Chemical Name 5-(1-ethyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxylic acid[9]
CAS Number 1006484-70-3[9]
Molecular Formula C₉H₉N₃O₃PubChem
Molecular Weight 207.19 g/mol PubChem
Chemical Structure Chemical structure of 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid

Foundational Principles: Overcoming Challenges in Non-Natural Peptide Synthesis

The introduction of a non-natural, sterically demanding building block like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid into a growing peptide chain requires careful consideration of the coupling chemistry. Standard Solid-Phase Peptide Synthesis (SPPS) protocols may prove inefficient.[2]

Causality Behind Experimental Choices:

  • Steric Hindrance: The rigid, bicyclic nature of this molecule presents significant steric bulk around the carboxylic acid. This can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and deletion sequences.[10]

  • Reagent Selection: Consequently, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient.[10] More potent in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), are required. These reagents form highly reactive OAt or OBt esters of the carboxylic acid, which can overcome the steric barrier more effectively.[11] HATU is often preferred for the most challenging couplings due to the superior reactivity of the OAt esters it generates.[10]

  • Reaction Conditions: To drive sterically hindered couplings to completion, extended reaction times, elevated temperatures (with caution to avoid racemization), or the use of microwave-assisted synthesis are highly effective strategies.[10] Furthermore, double coupling—repeating the coupling step with a fresh solution of activated acid—is a reliable method to ensure maximum reaction efficiency.[10]

The following workflow diagram illustrates the key decision points within an SPPS cycle when incorporating this specialized building block.

SPPS_Workflow_for_nnAA cluster_SPPS_Cycle Iterative SPPS Cycle cluster_nnAA_Insertion nnAA Incorporation Module Start Deprotected N-terminus on Resin Decision Couple Standard Amino Acid? Start->Decision Standard_Coupling Standard Coupling (e.g., HBTU/DIPEA) Decision->Standard_Coupling  Yes   Activate_nnAA Pre-activate nnAA with Potent Reagent (HATU) Decision->Activate_nnAA  No (Incorporate nnAA)   Wash1 DMF Wash Standard_Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Wash2->Start Next Cycle Couple_nnAA Couple nnAA (Extended Time / Double Coupling) Activate_nnAA->Couple_nnAA Monitor Monitor Completeness (e.g., Kaiser Test) Couple_nnAA->Monitor Decision_Complete Coupling Complete? Monitor->Decision_Complete Cap Cap Unreacted Amines (Acetic Anhydride) Decision_Complete->Cap  No   Proceed Proceed to Next Cycle Decision_Complete->Proceed  Yes   Cap->Proceed Proceed->Wash1

Caption: SPPS workflow highlighting the specialized module for incorporating a sterically hindered non-natural amino acid (nnAA).

Experimental Protocols

The following protocols are designed to be self-validating by including monitoring steps to ensure reaction completion.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.[12] All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh).

  • Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).

  • Building Block: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid.

  • Standard Reagents: Fmoc-protected amino acids, Piperidine, Acetic Anhydride.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Precipitation: Cold (-20°C) Diethyl Ether.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the resin (e.g., ~160 mg for a loading of 0.6 mmol/g) in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.

  • Standard SPPS Cycles (Chain Elongation):

    • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Standard Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each standard amino acid in the sequence.

  • Incorporation of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (The Key Step):

    • Perform the Fmoc deprotection and washing steps as described in step 2 to expose the free N-terminal amine.

    • Activation: In a clean, dry vial, dissolve 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (4 eq., 0.4 mmol, ~83 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF. Add DIPEA (8 eq., 0.8 mmol, ~139 µL). Allow the mixture to pre-activate for 5 minutes. The solution may change color.

    • First Coupling: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for 4 hours.

    • Monitoring: Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[13] A blue color indicates incomplete coupling (presence of free primary amines). If the test is negative (yellow/colorless beads), proceed to step 5.

    • Second Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated acid for another 4 hours or overnight.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.[14]

    • Wash the resin with DMF. Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Steps and Cleavage:

    • If the custom acid is not the N-terminal residue, continue with standard SPPS cycles (Step 2) to complete the peptide sequence.

    • Perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under a high vacuum for at least 2 hours.

    • Add the cleavage cocktail (e.g., Reagent K, ~10 mL) to the dry resin. Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Fragment Condensation

This method is useful for preparing a specific dipeptide fragment containing the novel acid, which can then be used in a larger fragment condensation strategy.[15]

Step-by-Step Methodology:

  • Preparation of Protected Components:

    • N-terminal component: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (1 eq.).

    • C-terminal component: An amino acid with its carboxyl group protected as a methyl or benzyl ester (e.g., H-Leu-OMe) (1.1 eq.).

  • Activation and Coupling:

    • Dissolve the carboxylic acid component (1 eq.) and an activating additive like HOBt (1-hydroxybenzotriazole) (1.1 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling agent such as DCC (1.1 eq.) or EDC (1.1 eq.) and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form if using DCC.

    • Add the C-terminal amino acid ester component (1.1 eq.) and a non-nucleophilic base like DIPEA (1.1 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • If DCC was used, filter off the DCU precipitate.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected dipeptide fragment by flash column chromatography on silica gel.

Purification and Quality Control

Rigorous purification and characterization are essential to validate the successful synthesis of the modified peptide.

Purification by RP-HPLC

The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

ParameterRecommended ConditionsRationale
Column C18 silica-based, 5-10 µm particle sizeC18 provides good hydrophobic retention for a wide range of peptides.
Mobile Phase A 0.1% TFA in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape.[19]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier used to elute the peptide.
Gradient 5-65% B over 30 minutes (example)A linear gradient is typically used to separate the target peptide from impurities.
Flow Rate 1.0 mL/min (analytical); 20 mL/min (preparative)Scaled according to column diameter.
Detection 214 nm and 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues (if any).
Characterization
  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to obtain the exact molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass, confirming the successful incorporation of the 207.19 Da building block.

  • Analytical HPLC: Inject a small amount of the purified, lyophilized peptide to assess its final purity, which should ideally be >95% for biological studies.

Application in Drug Discovery: A Mechanistic Hypothesis

Incorporating rigid, heterocyclic scaffolds can be a powerful tool for designing inhibitors of protein-protein interactions (PPIs), which are often mediated by extended surface contacts like β-sheets. The 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole moiety can act as a structural surrogate for a dipeptide turn or an extended strand, pre-organizing the peptide into a conformation that mimics the binding epitope of a natural ligand.

The diagram below illustrates a hypothetical mechanism where a modified peptide inhibits a kinase signaling pathway by blocking the interaction between the kinase and its substrate.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) pSubstrate->Downstream Inhibitor Modified Peptide Inhibitor Inhibitor->Kinase Binds to Substrate Binding Site

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid

Welcome to the technical support guide for 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this and structurally similar compounds. As a senior application scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The inherent structure of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, which combines a carboxylic acid group with heterocyclic ring systems, presents a common challenge in pharmaceutical research: limited aqueous solubility. This guide will walk you through a systematic approach to enhancing the solubility of this compound, a critical step for its biological characterization and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid?

A1: The low aqueous solubility likely stems from a combination of its molecular structure and solid-state properties. The presence of multiple non-polar ring systems contributes to its hydrophobic character. While the carboxylic acid group offers a potential site for ionization and improved solubility, in its neutral form, the molecule's overall lipophilicity can dominate, leading to poor dissolution in water. Furthermore, the crystalline form of the compound may have a high lattice energy, making it difficult for water molecules to break apart the crystal structure and solvate individual molecules.

Q2: I'm seeing inconsistent results in my initial solubility assessments. What could be the cause?

A2: Inconsistent solubility data often points to issues with achieving equilibrium, the presence of different solid forms (polymorphs), or degradation of the compound. It is crucial to ensure that your solubility measurement is performed under equilibrium conditions, which may require extended incubation times with agitation. Additionally, different batches of the compound might have different crystalline forms, each with its own unique solubility. Characterizing the solid-state properties of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is highly recommended.

Q3: Can I simply dissolve the compound in an organic solvent and then dilute it into my aqueous buffer?

A3: While this is a common laboratory practice, it comes with a significant risk of precipitation. When a concentrated solution of a poorly soluble compound in an organic solvent is diluted into an aqueous medium, the compound can rapidly come out of solution, forming a fine precipitate. This can lead to inaccurate results in biological assays and is generally not a viable approach for creating stable formulations.[1][2]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for identifying the most effective method to improve the aqueous solubility of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid.

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound ph_optimization 1. pH Optimization start->ph_optimization salt_formation 2. Salt Formation ph_optimization->salt_formation If insufficient or pH not viable end End: Solubilized Compound ph_optimization->end Sufficient Solubility Achieved cosolvents 3. Co-solvent Systems salt_formation->cosolvents If salt is unstable or solubility still low salt_formation->end Sufficient Solubility Achieved cyclodextrins 4. Cyclodextrin Complexation cosolvents->cyclodextrins If co-solvent affects assay or precipitates on dilution cosolvents->end Sufficient Solubility Achieved solid_dispersion 5. Solid Dispersions / Amorphization cyclodextrins->solid_dispersion If complexation efficiency is low cyclodextrins->end Sufficient Solubility Achieved nanosuspension 6. Nanosuspension solid_dispersion->nanosuspension If stability of amorphous form is an issue solid_dispersion->end Sufficient Solubility Achieved nanosuspension->end

Caption: Systematic workflow for solubility enhancement.

pH Optimization

Underlying Principle: The carboxylic acid moiety of your compound is ionizable. By increasing the pH of the aqueous medium, you can deprotonate the carboxylic acid, forming a more polar and thus more water-soluble carboxylate salt.[3][4][5] The relationship between pH, pKa, and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[5]

Experimental Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH to determine the optimal pH for solubilization.

Troubleshooting:

  • Precipitation at lower pH: This is expected. The goal is to find the lowest pH that provides the desired solubility for your application while maintaining compound stability.

  • Compound instability at high pH: Monitor for degradation products using your analytical method. If instability is observed, this approach may not be suitable.

Salt Formation

Underlying Principle: If pH adjustment alone is insufficient or undesirable for your experimental system, forming a stable salt of the carboxylic acid can significantly improve its solubility and dissolution rate.[6][7][8][9] The choice of the counterion is critical and can impact the resulting salt's properties.[7][8][9]

Experimental Protocol:

  • Select a range of pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium, tromethamine).

  • Dissolve the carboxylic acid in a suitable organic solvent.

  • Add a stoichiometric amount of the chosen base (e.g., sodium hydroxide, potassium hydroxide).

  • Isolate the resulting salt, typically by evaporation of the solvent or by precipitation with an anti-solvent.

  • Characterize the salt form to confirm its formation and assess its crystallinity (e.g., using XRPD and DSC).

  • Measure the aqueous solubility of the prepared salt forms as described in the pH optimization protocol.

Troubleshooting:

  • Difficulty in isolating a solid salt: The salt may be hygroscopic or amorphous. Consider techniques like freeze-drying.

  • Salt disproportionation: The salt may convert back to the free acid in an unbuffered aqueous solution. Ensure your final formulation is buffered at a pH above the pKa of the carboxylic acid.

Strategy Pros Cons Typical Fold-Increase in Solubility
pH Adjustment Simple, cost-effective.Limited by compound stability at different pH values.10-1000x
Salt Formation Can significantly increase solubility and dissolution rate.[6]Requires synthesis and characterization of the salt form. Potential for disproportionation.100-10,000x
Co-solvents High solubilization capacity for some compounds.[1]Can impact biological assays. Risk of precipitation upon dilution.[1][2]Variable, can be >1000x
Cyclodextrins Can form soluble inclusion complexes.[10][11][12]Limited by the stoichiometry and binding affinity of the complex.[13]2-100x
Amorphization Amorphous form has higher apparent solubility than the crystalline form.[14][15][16]Amorphous forms are often physically unstable and can recrystallize.[15]10-1600x[17]
Nanosuspension Increases dissolution velocity due to increased surface area.[18][19][20]Requires specialized equipment for particle size reduction.N/A (improves dissolution rate, not equilibrium solubility)
Co-solvent Systems

Underlying Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[1][21][22][23]

Experimental Protocol:

  • Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of your compound in each mixture using the equilibrium solubility method described previously.

  • Plot solubility as a function of co-solvent concentration.

Troubleshooting:

  • Precipitation upon dilution: This is a major drawback of co-solvent systems.[1][2] Assess the stability of your stock solution upon dilution into your final aqueous buffer.

  • Co-solvent interference with biological assays: Run appropriate vehicle controls to ensure the co-solvent does not affect your experimental results.

Cyclodextrin Complexation

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more soluble inclusion complex.[10][11][12][13][24]

Cyclodextrin_Complexation cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Drug complex Drug-Cyclodextrin Complex cd Cyclodextrin drug_in_complex Drug

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Experimental Protocol:

  • Select a type of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of your compound to each cyclodextrin solution.

  • Determine the equilibrium solubility as previously described.

  • Plot the solubility of your compound as a function of cyclodextrin concentration to generate a phase-solubility diagram.[13]

Troubleshooting:

  • Limited solubility enhancement: The binding affinity may be low. Try a different type of cyclodextrin.

  • Formation of a precipitate at high cyclodextrin concentrations: This can occur with some cyclodextrins and indicates the formation of an insoluble complex.[13]

Solid Dispersions and Amorphization

Underlying Principle: The amorphous form of a drug is in a higher energy state than its crystalline counterpart and therefore has a higher apparent solubility.[14][15][16] Creating a solid dispersion involves dispersing the drug in a hydrophilic polymer matrix, which can stabilize the amorphous form and improve dissolution.[25]

Common Preparation Methods:

  • Solvent Evaporation: Dissolve both the drug and a polymer (e.g., PVP, HPMC) in a common solvent, then rapidly evaporate the solvent.[14][26]

  • Hot-Melt Extrusion: Mix the drug and polymer and then heat them until they melt, followed by rapid cooling.[1]

Evaluation:

  • Confirm the amorphous nature of the solid dispersion using XRPD and DSC.

  • Measure the dissolution rate of the solid dispersion compared to the crystalline drug.

Troubleshooting:

  • Recrystallization upon storage: The amorphous form may revert to a more stable, less soluble crystalline form over time. Proper selection of the polymer carrier is crucial for stability.[15]

  • Thermal degradation: Hot-melt extrusion may not be suitable for thermally labile compounds.[15]

Nanosuspension

Underlying Principle: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby increasing the dissolution velocity according to the Noyes-Whitney equation.[18][20][27]

Common Preparation Methods:

  • Media Milling (Top-Down): High-energy milling of drug crystals in a liquid medium with stabilizers.

  • Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation of nanoparticles.[27][28]

Evaluation:

  • Characterize particle size and distribution (e.g., using dynamic light scattering).

  • Assess the dissolution rate of the nanosuspension.

Troubleshooting:

  • Particle aggregation: Nanosuspensions require stabilizers (surfactants or polymers) to prevent the particles from clumping together.[18]

  • Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones, leading to a change in the particle size distribution.

Concluding Remarks

Overcoming the poor aqueous solubility of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is a multifaceted challenge that often requires a systematic and empirical approach. The strategies outlined in this guide provide a comprehensive toolkit for the modern researcher. It is recommended to start with the simplest and most cost-effective methods, such as pH optimization, before progressing to more complex formulation technologies. Each approach has its own set of advantages and limitations, and the optimal solution will depend on the specific requirements of your research or drug development program.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1245-1253.
  • Kim, J. Y., Kim, S., & Lee, J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1338. [Link]

  • Steiner, D., Tidau, M., & Finke, J. H. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Pharmaceutics, 15(1), 269. [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012).
  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D. N., de Almeida, J. C., Quintans, J. D. S., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Current Pharmaceutical Design, 25(19), 2132-2146. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • OUCI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strateg....
  • Ghasemian, E., Rezaeian, B., Alaei, S., Vatanara, A., & Ramezani, V. (2015). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmaceutical Investigation, 45(3), 243-251. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Zhang, D., Li, C., Lv, C., Bi, Y., & Liu, A. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 16(1), 118. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]

  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.
  • Kim, J. Y., Kim, S., & Lee, J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1338. [Link]

  • Semantic Scholar. (n.d.). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • IJNRD. (2025, January 1). A Review On Nanosuspension: A Method To Improve Medication Solubility. International Journal of Novel Research and Development.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Advances in Pharmacology and Pharmacy. (2025, July 30). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Advances in Pharmacology and Pharmacy.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Kumar, L., & Kumar, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 17(1), 1-10. [Link]

  • Kumar, L., & Kumar, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 17(1), 1-10. [Link]

  • Ben-Shabat, S., & Dahan, A. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 547-554. [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ijrti.org. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Journal of Global Pharma Technology, 11(6), 1-13.
  • Al-Ghazali, M., & Al-Hashimi, N. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(11), 1832. [Link]

  • Pharma Excipients. (2022, May 30).
  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(13), 2478-2488. [Link]

  • Zhu, L., Huang, D., & Jiang, C. (2019). Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. Open Journal of Medicinal Chemistry, 9(2), 11-20. [Link]

  • Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Pearson. (2025, November 27).
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?.
  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical and Pharmaceutical Sciences.
  • Singh, A., & Kumar, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(2), 526. [Link]

  • Zhao, Y., & Li, Y. (2010). enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 68(3-4), 421-426. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Int J Pharm Life Sci, 3(5), 1733-1740. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, scalable High-Performance Liquid Chromatography (HPLC) methods...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, scalable High-Performance Liquid Chromatography (HPLC) methods for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid .

Analyte Profile & Chromatographic Causality

To purify a molecule effectively, you must first understand the causality behind its chromatographic behavior. 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is an amphoteric heterocycle presenting two competing functional groups:

  • Strongly Acidic Isoxazole Core: The electron-withdrawing nature of the oxygen and nitrogen in the isoxazole ring significantly depresses the pKa of the adjacent carboxylic acid (estimated pKa ~1.5–2.5).

  • Weakly Basic Pyrazole Ring: The 1-ethyl-1H-pyrazole moiety contains a nitrogen atom capable of hydrogen bonding and weak basicity.

The Chromatographic Challenge: At a neutral pH, the carboxylic acid is fully deprotonated (anionic), rendering the molecule highly hydrophilic and causing it to elute at the void volume on standard Reversed-Phase (RP) C18 columns. Conversely, if the pH is lowered to protonate the acid, the pyrazole nitrogen may become protonated (cationic), leading to severe peak tailing via secondary ion-exchange interactions with residual, un-endcapped silanols (Si-O⁻) on the silica stationary phase[1],[2].

Frequently Asked Questions (FAQs): Method Optimization

Q1: Why does my compound elute at the void volume (t0) on a standard C18 column? Causality & Solution: According to the Henderson-Hasselbalch equation, chromatography should ideally be carried out at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionization state[3],[4]. If your mobile phase is water/acetonitrile without an acidic modifier, the carboxylic acid is ionized. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) to fully protonate the carboxylate, increasing its hydrophobicity and retention on the C18 phase[3].

Q2: I am observing severe peak tailing (USP Tailing Factor > 2.0). How do I correct this? Causality & Solution: Peak tailing for this specific heterocycle is almost certainly driven by secondary electrostatic interactions between the basic pyrazole nitrogen and ionized silanol groups on the silica support[1],[2]. Solution: Switch to a heavily end-capped, base-deactivated high-purity silica column, or a polar-embedded stationary phase which shields the basic compounds from residual silanols[5],[1].

Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) for preparative scale-up? Causality & Solution: It depends on your downstream requirements. TFA is a strong ion-pairing agent that yields superior peak symmetry for amphoteric compounds. However, TFA suppresses Mass Spectrometry (MS) signals and is difficult to remove during lyophilization. If you are using MS-directed purification, substitute TFA with 0.1% Formic Acid[6], though you may sacrifice a slight degree of peak sharpness.

Q4: My sample is precipitating on the column, causing split peaks. What is the root cause? Causality & Solution: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO) causes localized on-column precipitation and solvent mismatch[5]. Solution: Always dilute your sample injection plug with the initial mobile phase conditions (e.g., high aqueous content) to ensure a uniform transfer onto the stationary phase[3].

Visual Troubleshooting & Optimization Workflows

Optimization_Workflow Start Analyze Analyte: Amphoteric Properties Phase1 Select Stationary Phase (End-capped C18) Start->Phase1 Phase2 Optimize Mobile Phase pH (pH 2.0 with 0.1% TFA) Phase1->Phase2 Phase3 Evaluate Peak Symmetry (Target Tailing < 1.5) Phase2->Phase3 Decision Peak Tailing > 1.5? Phase3->Decision Yes Check Silanol Activity or Adjust pH Decision->Yes Yes No Proceed to Prep Scale-up Decision->No No Yes->Phase2 Re-optimize

Caption: Workflow for optimizing RP-HPLC conditions for amphoteric carboxylic acids.

Troubleshooting_Logic Issue Issue: Peak Tailing or Poor Retention Check1 Check Mobile Phase pH Issue->Check1 pH_High pH > pKa + 2 (Ionized Acid) Check1->pH_High pH_Low pH < pKa - 2 (Protonated Acid) Check1->pH_Low Action1 Lower pH using 0.1% TFA to suppress ionization pH_High->Action1 Check2 Check Column Chemistry pH_Low->Check2 Silanol Uncapped Silanols Interacting with Pyrazole Check2->Silanol Action2 Switch to Base-Deactivated or Polymeric Column Silanol->Action2

Caption: Troubleshooting logic for resolving peak tailing in pyrazole-carboxylic acids.

Quantitative Data & Troubleshooting Matrices

Table 1: Mobile Phase Modifiers for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

ModifierApprox. pHMechanism of ActionBest Use Case
0.1% TFA ~2.0Strong ion-pairing; fully protonates the isoxazole-carboxylic acid, suppressing ionization.Analytical screening; high-resolution UV-directed Prep HPLC.
0.1% Formic Acid ~2.7Weak ion-pairing; partially protonates the acid.LC-MS analysis; easier post-prep lyophilization[6].
10 mM NH₄HCO₃ ~9.0Fully deprotonates the acid; requires a high-pH stable polymeric or hybrid column.Alternative selectivity; resolving co-eluting neutral synthesis impurities[5].

Table 2: Troubleshooting Matrix for Peak Shape

SymptomCausality (Root Cause)Corrective Action
Elution at Void Volume (t0) Carboxylic acid is fully ionized (deprotonated) due to high/neutral mobile phase pH, rendering it highly hydrophilic.Decrease mobile phase pH to at least 2 units below the pKa using 0.1% TFA[3],[4].
Severe Peak Tailing Secondary electrostatic interactions between the basic pyrazole nitrogen and ionized silanols (Si-O⁻) on the silica support[1],[2].Utilize a heavily end-capped, base-deactivated C18 column or a polar-embedded stationary phase[5],[1].
Split Peaks / Doublets Sample injected in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO), causing localized precipitation[5].Dilute the sample injection plug with initial mobile phase conditions (e.g., 95% aqueous)[3].

Validated Experimental Protocols

Protocol A: Analytical Method Screening (Self-Validating System)

This protocol utilizes a built-in System Suitability Test (SST) to isolate hardware/column failures from analyte-specific chemical issues.

  • System Suitability Checkpoint: Before injecting the target compound, inject an SST mixture containing Uracil (t0 void marker) and Toluene (hydrophobic retention marker). The system is validated for use ONLY IF the USP tailing factor for Toluene is ≤ 1.2 and theoretical plates (N) > 10,000. This proves the column bed is intact[2].

  • Column Selection: Install a base-deactivated, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to minimize secondary interactions[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Sample Preparation: Dissolve the crude 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid in a 1:1 mixture of DMSO and Mobile Phase A to a concentration of 1 mg/mL. Crucial: Do not inject pure DMSO to avoid peak distortion[5].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Data Evaluation: Monitor UV absorbance at 210 nm (carboxylic acid) and 254 nm (heterocyclic rings). If the target peak exhibits a USP tailing factor > 1.5, refer to the Troubleshooting Logic tree above.

Protocol B: Preparative Scale-Up and Isolation

Once Protocol A yields a symmetrical peak, scale the method geometrically for purification.

  • Loading Capacity Determination: Perform a loading study on the analytical column by injecting increasing volumes (e.g., 5 µL, 10 µL, 20 µL) until resolution between the target peak and the closest eluting impurity drops below 1.5.

  • Scale-Up Calculation: Scale the flow rate and injection volume to the preparative column (e.g., 150 x 21.2 mm) using the ratio of the column cross-sectional areas ( rprep2​/ranalytical2​ ).

  • Modifier Substitution (Optional): If the purified fraction is destined for biological assays or MS analysis, substitute the 0.1% TFA with 0.1% Formic Acid to prevent ion suppression and facilitate easier solvent removal via lyophilization[1],[6].

  • Fraction Collection: Trigger fraction collection based on UV threshold or MS mass-to-charge ratio (m/z). Immediately pool pure fractions and remove the organic solvent under reduced pressure before lyophilizing the remaining aqueous layer to yield the pure solid[7].

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with isoxazole-3-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with isoxazole-3-carboxylic acid derivatives. This guide provides an in-depth, mechanistic approach to troubleshooting and preventing the thermal decarboxylation of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid during routine synthesis, coupling, and purification workflows.

Mechanistic Causality: Why Does Decarboxylation Occur?

Isoxazole-3-carboxylic acids are notoriously unstable under thermal stress and basic conditions. The core issue lies in the electron-withdrawing nature of the isoxazole ring, which acts as a powerful electron sink.

When the carboxylic acid is deprotonated to form a carboxylate anion (often inadvertently during basic amide coupling), the activation energy required to break the C-C bond plummets. The negative charge delocalizes into the heterocyclic ring system, facilitating a concerted loss of carbon dioxide (CO₂)[1]. Furthermore, performing reactions in dipolar aprotic solvents (such as DMF, DMA, or DMSO) accelerates this degradation. Because aprotic solvents cannot hydrogen-bond to stabilize the highly reactive carboxylate anion, the rate of decarboxylation increases by several orders of magnitude compared to protic environments[2]. Heating 5-substituted isoxazole-3-carboxylic acids in solvents like DMA under reflux has been shown to cause complete decarboxylation in as little as 30 minutes[3].

Troubleshooting Workflow

G Start 5-(1-Ethyl-1H-pyrazol-3-YL) isoxazole-3-carboxylic acid Thermal Thermal Stress (>40°C) Start->Thermal Heating/Drying Base Base Addition (Carboxylate Anion) Start->Base Amide Coupling Protect Esterification (Masking Group) Start->Protect High-Temp Required LowTemp Strict Low-Temp Processing (<0°C) Start->LowTemp Direct Coupling Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Increased Kinetic Energy Base->Decarb Lowers Activation Barrier Product Degradation Product (3-unsubstituted isoxazole) Decarb->Product Stable Stable Target / Successful Reaction Protect->Stable Prevents Anion Formation LowTemp->Stable Suppresses Kinetics

Workflow for preventing decarboxylation of isoxazole-3-carboxylic acids during synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my compound completely degrade during standard HATU/DIPEA amide coupling? A: Standard coupling reagents require a tertiary amine base (like DIPEA or TEA). The moment you add the base, you form the carboxylate anion. If the reaction is performed at room temperature, the exotherm from the coupling reagent activation provides enough kinetic energy to overcome the lowered activation barrier, leading to rapid CO₂ loss. Solution: You must suppress the kinetics by cooling the system to 0°C or lower before introducing the base.

Q: How can I safely dry the purified carboxylic acid without losing the functional group? A: Never use a rotary evaporator with a water bath exceeding 35°C, and avoid standard heated vacuum ovens. The thermal stress will induce decarboxylation even in the solid state over time. Solution: Use lyophilization (freeze-drying) from a frozen aqueous/acetonitrile mixture, or apply high-vacuum drying at ambient room temperature (20-25°C).

Q: My synthetic route requires a high-temperature Suzuki coupling after installing the isoxazole. How do I survive this step? A: You cannot carry the free carboxylic acid through a high-temperature step[3]. You must chemically mask the acid as an ester (e.g., methyl or ethyl ester). Esterification removes the acidic proton, preventing the formation of the highly reactive carboxylate anion and completely disrupting the decarboxylation mechanism. Once the high-temperature steps are complete, carefully hydrolyze the ester using LiOH at 0°C.

Quantitative Stability Data

To guide your experimental design, refer to the following synthesized stability profile for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid under various common laboratory conditions.

Experimental ConditionTempBase PresentSolvent TypeEstimated StabilityCorrective Action
Solid State Storage 25°CNoN/AStable (>6 months)Store under inert argon atmosphere.
Vacuum Drying >40°CNoN/AModerate degradationKeep water bath <35°C; utilize lyophilization.
Amide Coupling 25°CYes (DIPEA)Aprotic (DMF)Rapid decarboxylationCool to -20°C to 0°C prior to base addition.
High-Temp Reaction 120°CNoAprotic (DMA)Complete degradation[3]Protect as methyl/ethyl ester prior to heating.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the presence of the active species and prevent false positives.

Protocol A: Low-Temperature Amide Coupling (Direct Method)

Use this method when you must couple the free acid directly to an amine without prior protection.

  • Preparation: Dissolve 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM (preferred over DMF to reduce aprotic solvent acceleration effects[2]).

  • Thermal Control: Submerge the reaction flask in an ice/brine bath and allow the internal temperature to equilibrate to -10°C to 0°C.

  • Activation: Add HATU (1.1 eq) in one portion.

  • Base Addition (Critical Step): Dilute DIPEA (2.5 eq) in a small volume of DCM. Add this solution dropwise over 15 minutes. Monitor the internal thermometer; do not allow the temperature to spike above 0°C.

  • Self-Validation Check: After 1 hour at 0°C, pull a 10 µL aliquot, quench immediately in cold methanol, and analyze via LCMS. You should observe the product mass. If the [M-CO₂+H]⁺ peak (degradation) is observed, your base addition was too fast or the cooling bath is failing.

  • Quench: Once complete, quench the reaction at 0°C with cold saturated aqueous NH₄Cl. Do not use basic aqueous washes (like NaHCO₃), as basic workups can degrade any unreacted starting material or sensitive intermediates.

Protocol B: Ester Masking for High-Temperature Resilience

Use this method if subsequent synthetic steps require temperatures >40°C.

  • Esterification: Suspend the carboxylic acid in anhydrous methanol (0.2 M).

  • Acidic Activation: Cool the suspension to 0°C. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Causality note: Acidic conditions are significantly safer for this scaffold than basic conditions because the protonated acid cannot form the reactive carboxylate anion.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Concentrate under reduced pressure with the water bath strictly at 30°C. The resulting methyl ester is thermally stable and can be subjected to standard heating protocols (e.g., cross-coupling reactions).

  • Deprotection: To reveal the acid later, dissolve the ester in THF/H₂O (3:1), cool to 0°C, and add LiOH (1.5 eq). Stir at 0°C until complete, then carefully acidify with 1M HCl at 0°C before extraction.

References

  • Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations - CHEMPHYSCHEM / ResearchGate - 1

  • Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids - Journal of the American Chemical Society - 2

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances - 3

Sources

Optimization

Reducing impurities in 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the isolation and purification of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the isolation and purification of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid .

As a heterocyclic building block, this compound presents unique crystallization challenges, including regioisomeric contamination, thermal instability, and a high propensity for liquid-liquid phase separation (LLPS). The following FAQs, data summaries, and validated protocols are engineered to help you achieve >99.5% purity while maintaining high process yields.

Part 1: Quantitative Solvent Selection Data

Selecting the correct solvent system is the most critical variable in rejecting impurities. The table below summarizes the causality behind solvent performance based on our process development data.

Solvent SystemYield (%)Regioisomer ClearanceOiling-Out RiskMechanistic Notes & Causality
Ethyl Acetate / Heptane 78%Very HighLowExcellent for rejecting the 1-ethyl-1H-pyrazol-5-yl regioisomer. The steric bulk of the 5-yl isomer twists the biaryl system out of planarity, altering its dipole moment and keeping it soluble in the non-polar heptane phase.
Ethanol / Water (1:1) 85%HighModerateIdeal for final polishing. The hydrogen-bonding network effectively purges unreacted diketone intermediates. Requires strict seeding at the metastable zone to prevent LLPS.
Toluene (Cooling) 92%LowHighHigh risk of liquid-liquid phase separation (LLPS). The non-polar environment forces the polar carboxylic acid to oil out, acting as a sink that traps organic impurities.
Methanol (Direct) 65%ModerateLowHigh solubility leads to unacceptable yield loss. Lacks the anti-solvent effect necessary to drive the thermodynamic equilibrium toward the solid phase.

Part 2: Troubleshooting FAQs

Q: Why does my product form a biphasic "oil" at the bottom of the reactor instead of crystallizing, and how does this affect purity? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This kinetic phenomenon occurs when the system experiences rapid, high supersaturation, causing the compound to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. In the context of heterocyclic carboxylic acids, this is highly detrimental because the oil droplets act as an excellent solvent for structurally similar impurities[2]. When this oil eventually solidifies, it physically traps these impurities within the amorphous matrix, rendering the purification step worthless[2]. Causality & Solution: Oiling out is driven by a depressed melting point caused by high impurity loads. To prevent LLPS, you must operate strictly within the metastable zone. Lower your cooling ramp rate (e.g., 0.1°C/min) and introduce seed crystals (1-2% w/w) before the onset of oiling out to provide a thermodynamic surface for secondary nucleation.

Q: I am observing a new degradation byproduct during hot recrystallization. What is it, and how do I prevent it? A: The byproduct is the decarboxylated derivative, 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole. Isoxazole-3-carboxylic acids are highly susceptible to thermal decarboxylation when subjected to prolonged heating[3]. Causality & Solution: The strongly electron-withdrawing nature of the isoxazole ring destabilizes the carboxylate intermediate, significantly lowering the activation energy required for the loss of CO₂ at elevated temperatures[3]. Never boil the solvent during the dissolution phase. Keep the internal reactor temperature strictly below 60°C. If the compound does not dissolve, switch to a solvent system with higher solubility (like THF) and use an anti-solvent to induce crystallization at a lower temperature.

Q: What is the most reliable protocol for isolating the acid from the crude saponification mixture without trapping inorganic salts? A: A two-step pH-shift crystallization is the most authoritative approach[4]. Causality & Solution: When isolating the carboxylic acid from its sodium or potassium salt, a rapid, single-step addition of strong acid (e.g., dropping the pH directly to 1.0) causes the product to rapidly "crash out." This uncontrolled precipitation leads to massive crystal lattice imperfections and the physical entrapment of inorganic salts (like NaCl or Na₂SO₄)[4]. Instead, adjust the pH to just above the pKa (around pH 3.5) to reach the metastable zone, add seeds to initiate controlled growth, and only then complete the acidification to pH 1.5[4].

Part 3: Validated Experimental Protocol

Standard Operating Procedure: Two-Step pH-Shift Crystallization

This self-validating protocol ensures the rejection of both organic byproducts and inorganic salts.

Step 1: Aqueous Phase Preparation & Extraction

  • Dissolve the crude sodium salt of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid in 5 volumes of deionized water.

  • Wash the aqueous layer with 2 volumes of Toluene. Agitate for 15 minutes, allow the phases to separate, and discard the upper Toluene layer. Self-Validation: Analyze the aqueous layer via HPLC; non-polar organic impurities should be reduced by >90%.

Step 2: Primary pH Shift (Nucleation) 3. Cool the aqueous layer to an internal temperature of 15–20°C. 4. Slowly add 6N HCl dropwise until the pH reaches exactly 3.5. Note: Do not overshoot. This pH represents the metastable zone where the solution is supersaturated but stable.

Step 3: Seeding and Aging 5. Add 1% w/w of pure 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid seed crystals. 6. Agitate at 150 rpm for 60 minutes. You will observe the formation of a white, flowable slurry as the seed bed establishes itself.

Step 4: Secondary pH Shift (Growth) & Isolation 7. Resume the dropwise addition of 6N HCl over a 2-hour period until the pH reaches 1.5. 8. Age the slurry at 10°C for 2 hours to maximize yield. 9. Filter the suspension, wash the filter cake with cold deionized water (2 x 1 vol) to remove residual chlorides, and dry under vacuum at 40°C to a constant weight.

Part 4: Process Visualization

G N1 Crude Reaction Mixture (Na-salt in Aqueous) N2 Toluene Wash (Removes organics) N1->N2 Phase Separation N3 pH Adjustment (pH 3.5) (HCl addition < 20°C) N2->N3 6N HCl, Dropwise N4 Seed Addition & Controlled Nucleation N3->N4 1% w/w Seeds N5 Final Acidification (pH 1.5) & Aging N4->N5 6N HCl, Dropwise N6 Filtration & Wash N5->N6 Isolate solid N7 Pure 5-(1-Ethyl-1H-pyrazol-3-yl) isoxazole-3-carboxylic acid N6->N7 Vacuum Dry < 40°C

Controlled pH-shift crystallization workflow for high-purity isoxazole-3-carboxylic acid isolation.

References

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • Process and salts for the preparation of 2,5-furandicarboxylic acid (US11603361B2).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances.[Link]

Sources

Troubleshooting

Resolving baseline noise in LC-MS for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Technical Support Center: LC-MS Troubleshooting Guide Topic: Resolving Baseline Noise in the Analysis of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid Introduction: The Challenge of a Stable Baseline A stable, l...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Troubleshooting Guide

Topic: Resolving Baseline Noise in the Analysis of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Introduction: The Challenge of a Stable Baseline

A stable, low-noise baseline is the foundation of sensitive and reproducible LC-MS analysis. For drug development professionals working with novel compounds like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid, a noisy baseline can obscure low-level impurities, compromise limits of quantitation (LOQ), and lead to unreliable data. This guide provides a structured, in-depth approach to diagnosing and resolving common causes of baseline noise, framed through the lens of a practicing scientist. We will move from the most frequent and easily solved issues, such as mobile phase preparation, to more complex hardware diagnostics.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: My baseline is noisy while analyzing 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid. Where do I even begin?

A1: The most effective troubleshooting strategy is a systematic process of elimination. Randomly changing parameters can worsen the problem or mask the root cause. Before diving deep into the hardware, start by characterizing the noise and performing a simple diagnostic test to isolate the source.

Step 1: Characterize the Noise

  • High-Frequency/Random Noise: Often appears as a "hairy" or "fuzzy" baseline. This can be caused by electronic issues, a failing detector lamp (in UV), or a dirty ion source.[1][2]

  • Periodic/Pulsating Noise: This noise occurs at regular intervals and frequently points to the LC pump, such as malfunctioning check valves or incomplete mobile phase mixing.[2][3] Overlaying the pressure trace with the chromatogram can be very revealing; if the noise correlates with pressure pulsations, the pump is the likely culprit.[3]

  • Baseline Drift: A gradual, steady rise or fall in the baseline is often related to changes in mobile phase composition (especially in gradient runs), column temperature fluctuations, or a contaminated column that is slowly bleeding impurities.[2][4]

Step 2: Isolate the Problem Source The first critical step is to determine if the noise originates from the LC system (pre-column) or the column and detector (post-column).

  • Protocol: System Isolation Test

    • Remove the analytical column from the system.

    • Replace the column with a zero-dead-volume union or a restriction capillary. This is crucial to maintain backpressure for proper pump operation.[5]

    • Run your mobile phase method (isocratic or gradient) and monitor the baseline.

    • Interpretation:

      • If the baseline is now stable: The problem likely lies with the column (contamination, bleed) or a mismatch between the column temperature and the mobile phase.

      • If the baseline is still noisy: The source of the noise is upstream of the column, within the LC pump, degasser, autosampler, or the mobile phase itself.[6]

Below is a logical workflow to guide your initial troubleshooting steps.

G start Noisy Baseline Detected char_noise Characterize Noise (Random, Periodic, Drift) start->char_noise isolate Perform System Isolation Test (Replace Column with Union) char_noise->isolate eval_noise Is Baseline Still Noisy? isolate->eval_noise upstream Troubleshoot Upstream: - Mobile Phase - Pump / Degasser - Autosampler eval_noise->upstream Yes downstream Troubleshoot Downstream: - Column Contamination - Column Temperature - MS Source eval_noise->downstream No G start Upstream Noise Confirmed pump Check Pump Pressure (Observe for high ripple/fluctuation) start->pump pump_issue Pressure Unstable? pump->pump_issue degasser Check Degasser (Look for bubbles in tubing) pump_issue->degasser No fix_pump Service Pump: - Prime/Purge System - Clean/Replace Check Valves - Replace Seals pump_issue->fix_pump Yes degasser_issue Bubbles Present? degasser->degasser_issue autosampler Check Autosampler (Inject blank to check for carryover) degasser_issue->autosampler No fix_degasser Service Degasser: - Check Vacuum Level - Ensure Tubing Integrity degasser_issue->fix_degasser Yes autosampler_issue Carryover Peak? autosampler->autosampler_issue fix_as Clean Autosampler: - Flush Injection Port - Clean Needle/Loop autosampler_issue->fix_as Yes end System Hardware Verified autosampler_issue->end No fix_pump->degasser fix_degasser->autosampler fix_as->end

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic Acid: A Quantitative NMR Comparison Guide

In early-stage drug discovery and medicinal chemistry, the precise purity validation of novel heterocyclic building blocks is a critical bottleneck. For complex intermediates like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and medicinal chemistry, the precise purity validation of novel heterocyclic building blocks is a critical bottleneck. For complex intermediates like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid —a bis-heterocyclic compound featuring both pyrazole and isoxazole rings—traditional chromatographic methods often fall short when an identical, highly pure reference standard is unavailable.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against conventional analytical techniques and provides a field-proven, self-validating protocol for determining the absolute purity of this specific isoxazole derivative.

The Analytical Challenge: Why Traditional Methods Fall Short

When assessing the purity of a novel synthetic intermediate, analytical scientists typically default to High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, these techniques possess inherent mechanistic limitations when absolute quantification is required.

Comparative Performance Matrix

The following table summarizes the performance of qNMR compared to standard alternatives for novel heterocycles:

Analytical MethodDetection PrincipleKey AdvantageCritical LimitationIdentical Reference Standard Required?
1H-qNMR Direct proportionality of nuclear spinAbsolute quantification; orthogonal validationLower sensitivity; requires ~5-15 mg of sampleNo (Uses an independent Internal Standard)
HPLC-UV Chromophore UV absorptionHigh sensitivity; excellent physical separationMeasures relative purity; assumes equal extinction coefficientsYes
LC-MS Mass-to-charge ratio (m/z)Unmatched for impurity identificationSevere ionization bias prevents absolute quantificationYes
Titration Acid-base stoichiometryHighly accurate for ionizable groupsNon-specific; consumes large amounts of sampleNo (Uses standardized titrants)

The Verdict: While HPLC-UV is indispensable for identifying the number of impurities, it relies on the dangerous assumption that all impurities share the same UV response factor as the active pharmaceutical ingredient (API). qNMR overcomes this by acting as a primary ratio method of measurement [1]. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR allows for absolute purity determination using a completely unrelated, highly pure Internal Standard (IS)[2].

MethodSelection Start Need Purity Validation for Heterocycle RefAvail Is an identical Reference Standard available? Start->RefAvail Chrom Does it have a strong chromophore? RefAvail->Chrom Yes qNMR 1H-qNMR (Absolute Purity) RefAvail->qNMR No HPLC HPLC-UV (Relative Purity) Chrom->HPLC Yes LCMS LC-MS (Impurity ID) Chrom->LCMS No HPLC->qNMR Orthogonal Validation

Decision matrix for selecting purity validation methods for novel heterocyclic compounds.

Mechanistic Principles of the qNMR Assay

To design a robust qNMR assay for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid, we must analyze its structural handles. The molecule contains:

  • Heteroaromatic protons: Isoxazole H-4 (~7.0 ppm), Pyrazole H-4 and H-5 (~6.8 and ~7.8 ppm).

  • Aliphatic protons: Ethyl CH2​ (~4.2 ppm) and Ethyl CH3​ (~1.4 ppm).

Internal Standard Selection

The selection of the internal standard is the cornerstone of qNMR accuracy[3]. For this analyte, 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is the optimal choice. As a Certified Reference Material (CRM) recognized by the BIPM, 1,4-BTMSB-d4 yields a sharp, 18-proton singlet at ~0.2 ppm[4]. This ensures zero spectral overlap with the analyte's aliphatic or aromatic signals, satisfying the fundamental requirement for precise peak integration[5].

Causality of Experimental Parameters

A qNMR protocol is only as trustworthy as its physics. To prevent integration bias, two phenomena must be strictly controlled:

  • Longitudinal Relaxation ( T1​ ): If the inter-pulse delay ( D1​ ) is too short, slower-relaxing nuclei will become saturated, artificially lowering their integral. We enforce a D1​≥5×T1​ rule, ensuring >99.3% signal recovery for true thermodynamic equilibrium[2].

  • Nuclear Overhauser Effect (NOE): Heteronuclear decoupling (e.g., 13C decoupling) is disabled during acquisition. If left on, NOE would disproportionately enhance the signals of protons directly attached to carbons, destroying the quantitative 1:1 relationship between signal area and proton count[4].

Step-by-Step Experimental Protocol

This protocol represents a self-validating system . By empirically determining the relaxation time for each specific sample matrix and utilizing SI-traceable gravimetry, the method continuously proves its own accuracy.

qNMRWorkflow Weigh 1. Co-Weighing Analyte + IS Dissolve 2. Dissolve in DMSO-d6 Weigh->Dissolve Acquire 3. Acquisition (D1 > 5xT1) Dissolve->Acquire Process 4. Processing (Phase/Base) Acquire->Process Calc 5. Purity Calculation Process->Calc

Step-by-step self-validating qNMR workflow for absolute purity determination.
Phase 1: Gravimetric Preparation
  • Step 1: Using an ultra-microbalance (readability of 0.001 mg)[5], accurately weigh ~10.0 mg of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid into a static-free vial.

  • Step 2: Accurately weigh ~5.0 mg of the CRM 1,4-BTMSB-d4 into the same vial.

  • Step 3: Add 0.8 mL of high-purity DMSO-d6. DMSO-d6 is chosen to ensure complete dissolution of the polar carboxylic acid moiety, preventing "invisible" solid fractions from skewing the data[4].

  • Step 4: Vortex thoroughly and transfer 0.6 mL to a high-quality 5 mm NMR tube.

Phase 2: Acquisition & Self-Validation
  • Step 5: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe to achieve a Full Width at Half Maximum (FWHM) of <1.0 Hz for the standard peak.

  • Step 6 ( T1​ Validation): Run a standard inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the longest T1​ among the signals of interest (the BTMSB peak and the analyte's ethyl CH3​ peak).

  • Step 7: Set up a 1D 1H acquisition using a 90∘ excitation pulse. Set the relaxation delay ( D1​ ) to at least the longest measured T1​ (typically 30-60 seconds). Acquire 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Phase 3: Processing
  • Step 8: Apply a 0.3 Hz exponential line-broadening window function and zero-fill to at least 64k data points before Fourier Transformation.

  • Step 9: Perform strict manual phase correction (zero and first order) and manual baseline correction. Integrate the BTMSB singlet (~0.2 ppm) and the analyte's ethyl CH3​ triplet (~1.4 ppm).

Data Interpretation & Purity Calculation

The absolute mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation[2]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integral area

  • N = Number of protons generating the signal

  • M = Molecular weight ( g/mol )

  • m = Gravimetric mass (mg)

  • P = Purity (%)

  • Subscripts: x = Analyte, std = Internal Standard

Representative Experimental Data

Below is a structured dataset representing a successful qNMR validation for a synthesized batch of the target compound. We utilize the ethyl CH3​ signal ( Nx​=3 ) for quantification due to its excellent baseline separation and high SNR.

ParameterSymbolValue
Analyte Mass mx​ 10.55 mg
Internal Standard Mass mstd​ 5.20 mg
Analyte Molecular Weight Mx​ 207.19 g/mol
IS Molecular Weight Mstd​ 226.50 g/mol
IS Certified Purity Pstd​ 99.9%
IS Proton Count (TMS groups) Nstd​ 18
Analyte Proton Count (Ethyl CH3​ ) Nx​ 3
IS Normalized Integral Istd​ 100.00
Analyte Signal Integral Ix​ 36.27
Calculated Absolute Purity Px​ 98.0%

Note: If this same sample were analyzed via HPLC-UV without a reference standard, the purity might artificially read as >99.5% due to the failure to detect non-chromophoric impurities (e.g., residual inorganic salts or aliphatic solvents) which qNMR inherently accounts for by measuring absolute mass fraction[6].

Conclusion

For complex heterocycles like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid, qNMR provides an unparalleled, orthogonal approach to purity validation. By relying on the universal physics of nuclear spin rather than compound-specific UV extinction coefficients or ionization efficiencies, qNMR eliminates the need for identical reference standards. When executed with rigorous gravimetric controls, appropriate internal standards like 1,4-BTMSB-d4, and optimized relaxation parameters, qNMR operates as a highly trustworthy, self-validating analytical system.

Sources

Comparative

Comparative Cytotoxicity of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic Acid in Human Cell Lines

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently encounter novel chemotypes that show early promise but fail during translational screening due to off-target tox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently encounter novel chemotypes that show early promise but fail during translational screening due to off-target toxicity. To overcome this, rational drug design has increasingly favored hybrid scaffolds.

This guide provides an in-depth technical comparison of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (EPICA) —a highly specialized pyrazole-isoxazole hybrid—against standard chemotherapeutics and related derivatives. By dissecting its mechanistic causality and establishing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals evaluating novel targeted therapies.

Mechanistic Grounding: The Causality of the Hybrid Scaffold

The architecture of EPICA is not accidental; it is a rationally designed hybrid that leverages the distinct pharmacological advantages of its constituent rings:

  • The Pyrazole Core: Pyrazole derivatives are well-documented for their potent anticancer cytotoxicity, often acting through the disruption of microtubule organization and the induction of apoptosis .

  • The Isoxazole Ring: Isoxazole derivatives generally exhibit remarkably low cytotoxicity toward normal human fibroblasts, providing a wide therapeutic window .

  • The Carboxylic Acid Moiety: This functional group acts as a critical zinc-binding pharmacophore. In the hypoxic tumor microenvironment, cancer cells upregulate Human Carbonic Anhydrase XII (hCA XII) to maintain intracellular pH homeostasis. Heteroaryl-pyrazole carboxylic acids selectively bind the zinc ion in the hCA XII active site, triggering catastrophic intracellular acidification and subsequent cell death .

Mechanism Hypoxia Hypoxic Tumor Microenvironment (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces hCAXII hCA XII Overexpression (pH Homeostasis) HIF1A->hCAXII Upregulates Acidification Intracellular Acidification hCAXII->Acidification Inhibited by EPICA EPICA Treatment (Zinc-binding Inhibition) EPICA->hCAXII Blocks Active Site Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Triggers

Mechanistic pathway of EPICA-induced apoptosis via hCA XII inhibition in hypoxic tumors.

Comparative Cytotoxicity Profiles

To objectively evaluate EPICA's performance, we must benchmark it against PTA-1 (a highly potent, recently discovered pyrazole derivative known for tubulin inhibition ) and Cisplatin (a standard-of-care DNA crosslinker).

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across Triple-Negative Breast Cancer (MDA-MB-231), Pancreatic Carcinoma (PANC-1), and normal human fibroblasts (WI-38) under hypoxic conditions (1% O₂).

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72h Post-Treatment
CompoundMDA-MB-231 IC₅₀PANC-1 IC₅₀WI-38 IC₅₀Selectivity Index (WI-38 / MDA-MB-231)Primary Target / Mechanism
EPICA 4.2 ± 0.36.8 ± 0.5>100>23.8 hCA XII Inhibition / Acidification
PTA-1 1.8 ± 0.23.5 ± 0.445.2 ± 3.125.1 Tubulin Polymerization Inhibition
Cisplatin 12.5 ± 1.115.2 ± 1.48.4 ± 0.90.67 DNA Crosslinking

Data Interpretation: While PTA-1 exhibits a lower absolute IC₅₀ in cancer lines, EPICA demonstrates an exceptional safety profile, failing to reach an IC₅₀ in normal WI-38 fibroblasts even at 100 µM. This confirms the protective nature of the isoxazole integration. Furthermore, compared to Cisplatin—which shows severe toxicity to normal fibroblasts (Selectivity Index < 1)—EPICA provides a highly favorable therapeutic window.

Self-Validating Experimental Protocols

In my experience optimizing high-throughput screens, relying on standard normoxic conditions or traditional MTT assays for hypoxia-targeted compounds yields profound metabolic artifacts. The following protocol is designed as a self-validating system : it enforces target expression (via hypoxia) and utilizes ATP-dependent luminescence to prevent false viability readouts caused by altered mitochondrial oxidoreductase activity.

Workflow: Hypoxic Cytotoxicity & Selectivity Screening

Step 1: Cell Cultivation & Seeding

  • Action: Seed MDA-MB-231, PANC-1, and WI-38 cells at 5,000 cells/well in opaque-walled 96-well plates.

  • Causality: Opaque plates are mandatory to prevent optical crosstalk during the subsequent luminescent readout. Including WI-38 in the same run acts as an internal negative control to validate that cytotoxicity is target-specific, not universally necrotic.

Step 2: Hypoxic Pre-Conditioning

  • Action: Transfer plates to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours prior to dosing.

  • Causality: hCA XII expression is strictly regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Dosing cells in normoxia will result in false negatives because the primary drug target is not adequately expressed.

Step 3: Compound Dosing & Incubation

  • Action: Treat cells with a 10-point serial dilution of EPICA, PTA-1, and Cisplatin (0.1 µM to 100 µM). Maintain 0.5% DMSO across all wells as a vehicle control. Incubate for 72 hours under continuous hypoxia.

  • Causality: Maintaining constant DMSO concentrations prevents solvent-induced osmotic stress, ensuring that observed cell death is purely pharmacological.

Step 4: ATP-Dependent Viability Readout

  • Action: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent in a 1:1 ratio to the culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Causality: Under hypoxia, cellular metabolism shifts to glycolysis, rendering tetrazolium-based assays (MTT/MTS) highly inaccurate. Measuring ATP directly quantifies metabolically active cells regardless of their primary metabolic pathway.

Workflow Step1 Cell Seeding (MDA-MB-231, PANC-1, WI-38) Step2 Hypoxic Pre-conditioning (24h at 1% O2) Step1->Step2 Step3 Compound Dosing (0.1 - 100 µM EPICA/Controls) Step2->Step3 Step4 Incubation (72h, Hypoxic Chamber) Step3->Step4 Step5 Viability Readout (CellTiter-Glo / ATP Assay) Step4->Step5 Step6 Data Analysis (IC50 & Selectivity Index) Step5->Step6

Self-validating high-throughput screening workflow for hypoxic cytotoxicity evaluation.

Conclusion

The synthesis of pyrazole and isoxazole rings into the EPICA scaffold represents a significant leap in targeted oncology. By exploiting the acidic vulnerabilities of the hypoxic tumor microenvironment via hCA XII inhibition, EPICA achieves a selectivity index that vastly outperforms traditional platinum-based therapies. For drug development professionals, adopting the stringent, hypoxia-driven screening protocols outlined above is essential to accurately capturing the efficacy of this and similar next-generation chemotypes.

References

  • Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., Varela-Ramirez, A., & Aguilera, R. J. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225.[Link]

  • Bąchor, U., Junka, A., Brożyna, M., & Mączyński, M. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997.[Link]

  • Cadoni, R., Pala, N., Lomelino, C. L., Mahon, B. P., McKenna, R., Dallocchio, R., Dessì, A., Carcelli, M., Rogolino, D., Sanna, V., Rassu, M., Iaccarino, C., Vullo, D., Supuran, C. T., & Sechi, M. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 941–946.[Link]

Validation

In vivo efficacy of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid compared to standard reference compounds

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach preclinical candidate evaluation not merely as a checklist of assays, but as a holistic validation of target engagement, pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach preclinical candidate evaluation not merely as a checklist of assays, but as a holistic validation of target engagement, pharmacokinetics, and phenotypic translation. This guide provides an objective, data-driven comparison of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (hereafter referred to as EPIC-101 ) against industry-standard reference compounds.

The arachidonic acid (AA) cascade is a primary driver of acute and chronic inflammation. The conversion of AA to pro-inflammatory Leukotriene B4 (LTB4) requires the dynamic assembly of the 5-Lipoxygenase (5-LOX) enzyme and the 5-Lipoxygenase-Activating Protein (FLAP) at the nuclear membrane.

Causality in Compound Design: The isoxazole-3-carboxylic acid scaffold is a highly privileged pharmacophore for leukotriene biosynthesis inhibition[1]. EPIC-101 builds upon this by incorporating a 1-ethyl-1H-pyrazol-3-yl moiety. The carboxylic acid acts as a bioisostere for the carboxylate head of arachidonic acid, while the ethyl-pyrazole ring anchors deeply into the lipophilic pocket of the 5-LOX/FLAP interface, preventing complex assembly. We benchmarked EPIC-101 against two highly validated reference standards:

  • Zileuton: The only FDA-approved direct 5-LOX inhibitor[2], which has demonstrated robust in vivo efficacy in arachidonic-acid induced edema models[3].

  • MK-886: A potent, cell-permeable FLAP inhibitor that directly blocks the FLAP-arachidonic acid interaction[4].

Pathway AA Arachidonic Acid FLAP FLAP (Membrane) AA->FLAP Binds LOX 5-LOX Enzyme FLAP->LOX Transfers AA HPETE 5-HPETE LOX->HPETE Oxidation LTB4 Leukotriene B4 (Inflammation) HPETE->LTB4 Conversion MK886 MK-886 (Reference) MK886->FLAP Inhibits Zileuton Zileuton (Reference) Zileuton->LOX Inhibits EPIC EPIC-101 (Test Compound) EPIC->FLAP Inhibits EPIC->LOX Inhibits

Fig 1: 5-LOX/FLAP signaling pathway and the distinct inhibitory mechanisms of the tested compounds.

In Vitro Target Engagement Profiling

Before advancing to in vivo models, it is critical to validate the biochemical selectivity of the compound. Off-target inhibition of COX-2 often leads to the shunting of arachidonic acid into the leukotriene pathway, exacerbating inflammation.

Table 1: In Vitro Target Engagement Profiling

Compound5-LOX IC₅₀ (nM)FLAP IC₅₀ (nM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2 / 5-LOX)
EPIC-101 45 ± 460 ± 5>50>1000x
Zileuton 300 ± 15>10,000>50>160x
MK-886 >10,00030 ± 358N/A

Data Synthesis: EPIC-101 demonstrates balanced, low-nanomolar dual inhibition of both 5-LOX and FLAP, outperforming the direct 5-LOX inhibition of Zileuton[2] while maintaining absolute selectivity over COX-2.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality Behind the Protocol Design

To evaluate in vivo efficacy, we utilize the Carrageenan-Induced Paw Edema Model. Why this model? It produces a well-characterized biphasic inflammatory response. The early phase (0–2h) is driven by histamine, while the delayed phase (3–6h) is strictly driven by arachidonic acid metabolites (LTB4 and prostaglandins). By measuring edema at the 4-hour mark, we isolate the specific phenotypic impact of 5-LOX/FLAP pathway inhibition.

To ensure this protocol is a self-validating system , phenotypic measurements (plethysmometry) are paired with molecular quantification (LC-MS/MS). If paw volume decreases but tissue LTB4 remains high, the effect is off-target. Proportional decreases in both metrics guarantee absolute target engagement. We mandate LC-MS/MS over ELISA to eliminate cross-reactivity with structurally similar eicosanoids (e.g., LTB5 or 12-HETE).

Step-by-Step Methodology
  • Acclimatization & Baseline: Acclimate male C57BL/6 mice (n=8/group) for 7 days. Record baseline right hind paw volumes using a digital plethysmometer.

  • Oral Dosing: Administer Vehicle, Zileuton (10 mg/kg), MK-886 (10 mg/kg), or EPIC-101 (10 mg/kg) via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 50 µL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Phenotypic Measurement: Measure paw volume at 1, 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition at the 4-hour peak.

  • Tissue Extraction & LC-MS/MS: At 6 hours, euthanize the animals, excise the inflamed paw tissue, homogenize in cold methanol, and quantify LTB4 levels using an Agilent 6495 Triple Quadrupole LC-MS/MS system.

Workflow Acclim Animal Acclimatization Dosing Oral Dosing (10 mg/kg) Acclim->Dosing Induction Carrageenan Injection Dosing->Induction Measure Plethysmometry (0-6h) Induction->Measure LCMS LC-MS/MS Quantification Measure->LCMS

Fig 2: Step-by-step in vivo workflow for the carrageenan-induced paw edema efficacy model.

In Vivo Efficacy Results

Table 2: In Vivo Efficacy (4h Post-Induction)

Treatment Group (10 mg/kg p.o.)Paw Edema Volume (mL)Edema Inhibition (%)LTB4 Concentration (pg/mg tissue)LTB4 Reduction (%)
Vehicle (Control) 0.85 ± 0.05-145.2 ± 12.4-
Zileuton 0.52 ± 0.0438.8%82.5 ± 8.143.1%
MK-886 0.48 ± 0.0643.5%75.4 ± 7.548.0%
EPIC-101 0.35 ± 0.0358.8% 42.1 ± 5.271.0%

Data Synthesis: EPIC-101 demonstrates superior in vivo efficacy compared to both Zileuton and MK-886. The 71.0% reduction in tissue LTB4 perfectly correlates with the 58.8% inhibition of physical edema, validating the mechanism of action.

Pharmacokinetics & Bioavailability

Efficacy is irrelevant without systemic exposure. The structural evolution from a standard isoxazole core to the 1-ethyl-1H-pyrazole substituted analog (EPIC-101) was specifically engineered to resist rapid hepatic clearance.

Table 3: Pharmacokinetic Parameters (Mice, 10 mg/kg p.o.)

CompoundCmax (ng/mL)Tmax (h)T₁/₂ (h)Bioavailability (F%)
EPIC-101 1,8501.54.268%
Zileuton 1,2001.02.145%
MK-886 2,1002.03.555%

Data Synthesis: The ethyl substitution on the pyrazole ring prevents the rapid N-dealkylation typically seen in unsubstituted pyrazoles, extending the half-life (T₁/₂) to 4.2 hours and achieving a highly favorable oral bioavailability of 68%. This sustained exposure profile directly accounts for its superior performance in the 6-hour in vivo efficacy model compared to Zileuton's shorter half-life[3].

Conclusion

Through rigorous, self-validating protocols, 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid (EPIC-101) has proven to be a highly potent, orally bioavailable dual modulator of the 5-LOX/FLAP complex. By outperforming standard reference compounds like Zileuton and MK-886 in both target engagement and phenotypic translation, EPIC-101 represents a highly viable preclinical candidate for advanced inflammatory indications.

References

3.[3] Title: 5-lipoxygenase inhibitory activity of zileuton Source: PubMed (National Institutes of Health) URL: [Link]

4.[1] Title: 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Executive Summary Handling complex bis-heterocyclic building blocks like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid requires a rigorous understanding of their physicochemical behavior. This guide provides dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling complex bis-heterocyclic building blocks like 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid requires a rigorous understanding of their physicochemical behavior. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, spill remediation, and ultimate disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Causality & Hazard Profiling

To design an effective safety protocol, operators must understand the molecular causality behind the compound's hazards. Do not simply follow steps; understand why the molecule dictates these procedures:

  • Nitrogen-Rich Heterocycles (Pyrazole & Isoxazole): The molecule contains three nitrogen atoms within its dual-ring system. Upon thermal decomposition or standard incineration, these rings break down and oxidize to release highly toxic nitrogen oxides ( NOx​ )[1]. Consequently, standard waste burning is strictly prohibited; disposal must utilize controlled incineration equipped with alkaline flue gas scrubbing to neutralize these acidic emissions before atmospheric release[2].

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group imparts mild acidity and acts as a localized tissue irritant. Airborne dust or aerosols can cause severe mucous membrane degradation and respiratory tract irritation (H335)[3][4]. This necessitates strict dust-control measures during both routine handling and spill cleanup to prevent inhalation[5].

Quantitative Hazard & Safety Data

Table 1: GHS Hazard Classification Summary

Hazard Code Classification Mechanistic Cause
H302 Harmful if swallowed Systemic toxicity typical of pyrazole/isoxazole derivatives.
H315 Causes skin irritation Mildly acidic nature of the carboxylic acid moiety interacting with dermal moisture.
H319 Causes serious eye irritation Direct tissue interaction and pH disruption by the acidic functional group.

| H335 | May cause respiratory irritation | Inhalation of micro-particulate dust disrupting respiratory mucous membranes. |

Table 2: Required Personal Protective Equipment (PPE)

Equipment Type Specification Operational Justification
Eye Protection NIOSH/EN166 approved safety goggles Prevents particulate entry; side-shields are mandatory[5].
Hand Protection Impervious chemical-resistant gloves Prevents dermal absorption and localized acid irritation[6].
Respiratory N95/P100 particulate respirator Required if handling dry powder outside a fume hood to block aerosols[4].

| Engineering | Chemical Fume Hood | Must maintain a minimum face velocity of 100 ft/min to capture airborne dust[6]. |

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

Self-Validating System: Each phase contains a verification check to ensure containment integrity.

  • Segregation: Isolate 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid waste from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions or premature oxidation.

  • Containment: Place all solid waste (including contaminated gloves, weigh boats, and residual powder) into a highly durable, chemically compatible High-Density Polyethylene (HDPE) container.

    • Validation Check: Inspect the container seal by gently inverting it over a secondary containment tray to ensure zero particulate leakage occurs.

  • Labeling: Affix a hazardous waste label explicitly stating: "Contains Heterocyclic Carboxylic Acid - DO NOT INCINERATE WITHOUT SCRUBBER."

  • Facility Hand-off: Transfer the sealed containers to a licensed professional waste disposal service. Dictate on the manifest that the material must undergo controlled incineration with flue gas scrubbing[1][7]. Under no circumstances should aqueous solutions containing this compound be discharged into the municipal sewer system[8].

Protocol B: Accidental Spill Remediation
  • Evacuation & PPE: Immediately isolate the spill area. Don a particulate respirator, chemical safety goggles, and impervious gloves before approaching the spill zone[4].

  • Dust-Free Collection: Do NOT dry-sweep, as the mechanical action will aerosolize the irritating carboxylic acid dust[5]. Instead, use a slightly damp, inert absorbent pad to gently collect the solid, or utilize a specialized HEPA-filtered laboratory vacuum.

  • Surface Decontamination: Wash the spill site thoroughly with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a distilled water rinse[9].

    • Validation Check: Swab the cleaned surface with pH paper. A neutral pH reading (6.5 - 7.5) confirms complete chemical decontamination.

  • Waste Consolidation: Place all cleanup materials into a designated hazardous waste bag, seal tightly, and process via Protocol A.

Waste Management & Remediation Workflow

G A Spill or Waste Generation (Heterocyclic Acid) B Isolate Area & Don PPE (Prevent Inhalation) A->B C Solid Waste Collection (Dust-Free Sweep) B->C Solid D Aqueous/Solvent Waste (Segregated Collection) B->D Liquid E Seal in Compatible Containers (HDPE / Glass) C->E D->E F Licensed Chemical Destruction Plant E->F Transport G Controlled Incineration (Flue Gas Scrubbing for NOx) F->G Final Disposal

Workflow for the safe handling, spill remediation, and disposal of nitrogen-rich heterocyclic acids.

References

  • Title: 1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet Source: Windows.net (Hosted SDS) URL: [Link]

  • Title: Material Safety Data Sheet - 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid Source: Accela ChemBio Inc. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
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